molecular formula C7H6ClN3 B1282582 6-Amino-2-chloro-4-methylnicotinonitrile CAS No. 51561-20-7

6-Amino-2-chloro-4-methylnicotinonitrile

Cat. No.: B1282582
CAS No.: 51561-20-7
M. Wt: 167.59 g/mol
InChI Key: ODMRBRUDPUNEHF-UHFFFAOYSA-N
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Description

6-Amino-2-chloro-4-methylnicotinonitrile (CAS 51561-20-7) is a high-purity chemical building block of significant interest in advanced organic and medicinal chemistry research. This compound, with the molecular formula C7H6ClN3 and a molecular weight of 167.59 g/mol, is a versatile pyridine derivative . Its structure, featuring chloro, cyano, and amino functional groups at key positions on the pyridine ring, makes it a valuable precursor for the synthesis of more complex heterocyclic systems. Researchers utilize this compound primarily as a key intermediate in the design and development of novel pharmaceutical candidates and other fine chemicals . The presence of multiple reactive sites allows for selective functionalization, enabling the construction of diverse compound libraries for biological screening. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-amino-2-chloro-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClN3/c1-4-2-6(10)11-7(8)5(4)3-9/h2H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMRBRUDPUNEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549761
Record name 6-Amino-2-chloro-4-methylpyridine-3-carbonitrile
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51561-20-7
Record name 6-Amino-2-chloro-4-methyl-3-pyridinecarbonitrile
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Record name 6-Amino-2-chloro-4-methylpyridine-3-carbonitrile
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Record name 3-Pyridinecarbonitrile, 6-amino-2-chloro-4-methyl
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Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-2-chloro-4-methylnicotinonitrile (CAS Number: 51561-20-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available technical information for 6-Amino-2-chloro-4-methylnicotinonitrile. Due to the limited availability of detailed experimental and biological data for this specific compound, some sections include information on structurally related molecules to provide context. This information should be used for informational purposes only and not as a substitute for rigorous experimental validation.

Core Compound Information

This compound is a substituted pyridine derivative. Such compounds are of interest in medicinal chemistry and materials science due to their versatile chemical reactivity and potential biological activities.

PropertyValueSource
CAS Number 51561-20-7[1][2][3]
Molecular Formula C₇H₆ClN₃[3]
Molecular Weight 167.60 g/mol [3]
IUPAC Name 6-Amino-2-chloro-4-methylpyridine-3-carbonitrileN/A
Canonical SMILES CC1=CC(=NC(=C1C#N)Cl)N[4]
InChI Key ODMRBRUDPUNEHF-UHFFFAOYSA-N[3]

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited in publicly accessible literature. The following table includes predicted data and data from related compounds for reference.

PropertyValueNotes
Melting Point Not availableData for the related compound 2,6-Dichloro-4-methylnicotinonitrile is 108-112 °C.
Boiling Point 375.862 °C at 760 mmHg (Predicted)[3]
Density 1.355 g/cm³ (Predicted)[3]
Solubility Not availableExpected to be soluble in organic solvents like DMSO and methanol.
Appearance Solid (form may vary)N/A

Safety and Handling

Hazard ClassGHS PictogramHazard StatementPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)DangerH301, H311, H331: Toxic if swallowed, in contact with skin or if inhaled.P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340
Skin Corrosion/IrritationWarningH315: Causes skin irritation.P280, P302+P352, P332+P313, P362
Serious Eye Damage/Eye IrritationWarningH319: Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Respiratory tract irritation)WarningH335: May cause respiratory irritation.P261, P271, P304+P340, P312

Personal Protective Equipment (PPE):

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or fumes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the reviewed literature. Below is a representative, generalized protocol for the synthesis of a related class of compounds, 6-amino-2-pyridone-3,5-dicarbonitriles, which may serve as a starting point for synthetic strategy development.[5]

Representative Synthesis of an Aminonicotinonitrile Derivative

This protocol is for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles and is provided for illustrative purposes only.[5]

Materials:

  • Aldehyde (2 mmol)

  • Malononitrile (2 mmol)

  • N-Benzyl-2-cyanoacetamide (2 mmol)

  • Betaine (0.2 mmol)

  • Guanidine carbonate (0.2 mmol)

  • Ethanol

Procedure:

  • A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), and betaine (0.2 mmol) is stirred in a round-bottom flask under solvent-free conditions for 5 minutes.

  • Ethanol (1 ml) is added to the reaction mixture, followed by N-benzyl-2-cyanoacetamide (2 mmol) and guanidine carbonate (0.2 mmol).

  • The reaction mixture is stirred at 60 °C for 15 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Ice-cold water is added to the mixture, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum.

  • The final product can be further purified by recrystallization from a suitable solvent.

Analytical Methods: Standard analytical techniques for the characterization of aminonicotinonitrile derivatives include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as amine (N-H), nitrile (C≡N), and aromatic C-H bonds.[6]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Biological Activity and Drug Development Applications

There is no specific biological activity or mechanism of action reported for this compound in the available literature. However, the broader class of aminonicotinonitrile derivatives has been investigated for various therapeutic applications, suggesting potential areas of research for this compound.

Potential Areas of Investigation based on Structurally Related Compounds:

  • Anticancer Activity: Several studies have reported the antiproliferative and cytotoxic effects of novel 2-aminonicotinonitrile derivatives against various cancer cell lines.[7][8][9] Some derivatives have been shown to induce apoptosis and cell cycle arrest.[7]

  • Autophagy Induction: Certain 2-aminonicotinonitrile derivatives have been identified as novel autophagy enhancers, which could have implications for cancer therapy and other diseases.[7][10]

  • Kinase Inhibition: The nicotinonitrile scaffold is present in some kinase inhibitors, suggesting that derivatives could be explored for their potential to target specific kinases involved in disease pathways.[9]

Due to the lack of specific data for this compound, a signaling pathway diagram cannot be provided. Research into the biological effects of this compound would be required to elucidate any relevant pathways.

Visualizations

As no specific experimental workflows or signaling pathways for this compound are described in the literature, a hypothetical experimental workflow for its synthesis and characterization is presented below in the DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis and Characterization start Starting Materials (e.g., Substituted Pyridine) reaction Chemical Reaction (e.g., Amination, Cyanation) start->reaction Reagents, Catalyst product Crude Product reaction->product Crude Mixture workup Reaction Work-up (Extraction, Washing) purification Purification (Column Chromatography) workup->purification final_product Pure 6-Amino-2-chloro-4- methylnicotinonitrile purification->final_product product->workup nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms hplc HPLC Analysis final_product->hplc data Structural Confirmation & Purity Assessment nmr->data ir->data ms->data hplc->data

Caption: Hypothetical workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a chemical compound with limited publicly available data. While its basic chemical properties can be identified, detailed experimental protocols, comprehensive safety data, and biological activity information are lacking. Based on the activities of structurally related aminonicotinonitrile derivatives, this compound may hold potential for further investigation in drug discovery, particularly in the areas of oncology and cell biology. Researchers interested in this molecule should proceed with caution, conducting thorough safety assessments and experimental validation of synthetic and analytical methods.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 6-Amino-2-chloro-4-methylnicotinonitrile. Due to the limited availability of direct experimental data for this specific molecule, this guide combines in silico predictions with detailed, generalized experimental protocols that can be applied for its characterization. This information is crucial for researchers in drug discovery and development for predicting the compound's behavior in biological systems and for designing further studies.

Core Physicochemical Data

The following table summarizes the computationally predicted physicochemical properties for this compound (PubChem CID: 13797167).[1] These values provide initial estimates and should be confirmed by experimental determination.

PropertyPredicted ValueData Source
Molecular Formula C₇H₆ClN₃PubChem
Molecular Weight 167.60 g/mol PubChem
logP (Octanol-Water Partition Coefficient) 1.6PubChem
Topological Polar Surface Area (TPSA) 62.7 ŲPubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 0PubChem
Refractive Index 1.649PubChem
Molar Refractivity 44.02 m³/molPubChem
Polarizability 16.5 ųPubChem

Experimental Protocols

The following section outlines detailed methodologies for the experimental determination of key physicochemical properties of this compound. These are generalized protocols based on standard laboratory practices for small organic molecules.

Solubility Determination

Objective: To determine the solubility of this compound in various solvents, including water and organic solvents relevant to pharmaceutical development.

Methodology: Shake-Flask Method [2][3][4][5]

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial or flask.

    • Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

  • Quantification of Solute:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

    • Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Melting Point Determination

Objective: To determine the melting point range of this compound as an indicator of purity.

Methodology: Capillary Method [6][7][8]

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample at a rapid rate initially to determine an approximate melting range.

    • Allow the apparatus to cool.

    • Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the entire solid has transformed into a clear liquid (completion of melting).

    • The recorded range between these two temperatures is the melting point range. A narrow range (e.g., 0.5-2 °C) is indicative of a pure compound.

pKa Determination

Objective: To determine the acid dissociation constant(s) (pKa) of this compound, which is crucial for understanding its ionization state at different pH values.

Methodology: Potentiometric Titration [9][10]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the compound in a solvent in which both the protonated and deprotonated forms are soluble (e.g., water or a co-solvent system like water-methanol).

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.

    • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. For polyprotic compounds, multiple inflection points and corresponding pKa values may be observed.

logP Determination

Objective: To determine the octanol-water partition coefficient (logP) of this compound, a key indicator of its lipophilicity.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [11][12][13][14]

  • Preparation of Standards:

    • Prepare a set of standard compounds with known logP values that bracket the expected logP of the test compound.

  • Chromatographic Conditions:

    • Use a reversed-phase column (e.g., C18).

    • The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). The composition can be run isocratically or as a gradient.

  • Analysis:

    • Inject the standard compounds and the test compound onto the HPLC system.

    • Measure the retention time (t_R) for each compound.

  • Calculation:

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time.

    • Generate a calibration curve by plotting the log(k) of the standard compounds against their known logP values.

    • Determine the logP of the test compound by interpolating its log(k) value on the calibration curve.

Visualizations

The following diagrams illustrate key conceptual frameworks for the characterization of this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_physicochemical Physicochemical Property Determination cluster_data_analysis Data Analysis & Modeling Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Solubility Solubility Assessment Structure_Verification->Solubility MeltingPoint Melting Point Determination Structure_Verification->MeltingPoint pKa pKa Measurement Structure_Verification->pKa logP logP Determination Structure_Verification->logP Data_Integration Integration of Physicochemical Data Solubility->Data_Integration MeltingPoint->Data_Integration pKa->Data_Integration logP->Data_Integration ADME_Prediction In Silico ADME Prediction Data_Integration->ADME_Prediction Drug_Development Informing Drug Development Strategy ADME_Prediction->Drug_Development

Caption: Workflow for the synthesis and physicochemical characterization.

This guide serves as a foundational resource for the physicochemical characterization of this compound. The provided protocols and predicted data offer a starting point for experimental work, which is essential for a comprehensive understanding of this compound's properties and its potential in drug development.

References

An In-depth Technical Guide to 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Amino-2-chloro-4-methylnicotinonitrile. While specific biological data for this compound is not extensively available in public literature, this document outlines a plausible synthetic route and discusses the known biological activities of the broader class of substituted nicotinonitriles, offering valuable context for its potential applications in research and drug development.

Molecular Structure and Properties

This compound, with the IUPAC name 6-amino-2-chloro-4-methylpyridine-3-carbonitrile , is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring with an amino group at position 6, a chloro group at position 2, a methyl group at position 4, and a nitrile group at position 3.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆ClN₃PubChem[1]
Molecular Weight 167.59 g/mol PubChem[1]
CAS Number 51561-20-7Alchem Pharmtech[2]
Appearance White to off-white crystalline powder (Predicted)-
Solubility Soluble in organic solvents like DMSO and DMF (Predicted)-

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Synthesis_Workflow reactant 6-hydroxy-4-methyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile intermediate 2,6-dichloro-4-methylnicotinonitrile reactant->intermediate  POCl₃, 180°C   product This compound intermediate->product  NH₃ (aq), Solvent, Heat  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 2,6-dichloro-4-methylnicotinonitrile (Intermediate)

This protocol is adapted from a known procedure for the synthesis of the dichlorinated intermediate.[3]

Materials:

  • 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in phosphorus oxychloride.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by an appropriate method (e.g., TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over crushed ice with stirring.

  • The solid precipitate of 2,6-dichloro-4-methylnicotinonitrile is collected by vacuum filtration, washed with cold water, and dried.

Proposed Experimental Protocol: Synthesis of this compound (Final Product)

This proposed protocol is based on nucleophilic aromatic substitution reactions commonly used for the amination of chloropyridines.

Materials:

  • 2,6-dichloro-4-methylnicotinonitrile

  • Aqueous ammonia (NH₃)

  • A suitable solvent (e.g., ethanol, dioxane)

  • Sealed reaction vessel (e.g., pressure tube)

  • Stirring and heating apparatus

Procedure:

  • In a sealed reaction vessel, dissolve 2,6-dichloro-4-methylnicotinonitrile in a suitable solvent.

  • Add an excess of aqueous ammonia to the solution.

  • Seal the vessel and heat the reaction mixture at an elevated temperature. The reaction progress should be monitored to ensure selective substitution at the 6-position.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

Technique Predicted Chemical Shifts (δ) or Key Peaks (cm⁻¹)
¹H NMR Aromatic proton (singlet, ~6.5-7.0 ppm), Amino protons (broad singlet, ~4.5-5.5 ppm), Methyl protons (singlet, ~2.3-2.5 ppm)
¹³C NMR Aromatic carbons (~100-160 ppm), Nitrile carbon (~115-120 ppm), Methyl carbon (~18-22 ppm)
IR (cm⁻¹) N-H stretching (3300-3500), C≡N stretching (~2220-2240), C=C and C=N stretching (1500-1650), C-Cl stretching (700-800)
Mass Spec Molecular ion peak (M⁺) at m/z ≈ 167 (with isotopic pattern for chlorine)

Potential Biological Activity and Applications

There is currently no specific data in the public domain detailing the biological activity or signaling pathway involvement of this compound. However, the nicotinonitrile scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[4]

Derivatives of nicotinonitrile have been reported to exhibit a wide range of pharmacological activities, including:

  • Anticancer Activity: Many substituted pyridines and nicotinonitriles have demonstrated potent antiproliferative effects against various cancer cell lines.[5][6] The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell growth and survival.

  • Antimicrobial Activity: The nicotinonitrile moiety is also found in compounds with antibacterial and antifungal properties.[7]

  • Anti-inflammatory and Analgesic Properties: Certain nicotinonitrile derivatives have shown potential as anti-inflammatory and pain-relieving agents.[5]

Given the established biological significance of the nicotinonitrile scaffold, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its specific biological activities and to determine its potential as a lead compound in drug discovery programs.

Logical Relationship for Potential Drug Discovery

The following diagram illustrates the logical progression from the core chemical scaffold to the identification of a potential drug candidate.

Drug_Discovery_Logic cluster_0 Chemical Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization A 6-Amino-2-chloro-4- methylnicotinonitrile Scaffold B Library of Derivatives A->B  Chemical Modification   C In vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) B->C D Identification of 'Hit' Compounds C->D  Data Analysis   E Structure-Activity Relationship (SAR) Studies D->E F Optimization of Potency and Selectivity E->F G Preclinical Candidate F->G

Caption: Logical workflow for the development of drug candidates from a core scaffold.

Conclusion

This compound is a chemical compound with a well-defined molecular structure and physicochemical properties. While specific experimental data on its synthesis and biological activity are limited in the public domain, its structural similarity to a class of compounds with known pharmacological importance makes it a molecule of significant interest for researchers in medicinal chemistry and drug discovery. The proposed synthetic route and the overview of the biological potential of the nicotinonitrile scaffold provided in this guide offer a solid foundation for future research and development efforts involving this compound.

References

Solubility of 6-Amino-2-chloro-4-methylnicotinonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 6-Amino-2-chloro-4-methylnicotinonitrile in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound has been publicly reported. Consequently, this document provides a detailed, generalized experimental protocol for determining the solubility of this compound. This guide is intended to equip researchers with a robust methodology to generate reliable solubility data, which is crucial for applications in medicinal chemistry, process development, and formulation science. The provided protocol is based on established methods for similar heterocyclic compounds.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical first step for its application in drug discovery, process chemistry, and formulation development. Solubility data informs solvent selection for synthesis, purification, and the preparation of formulations for screening and in vivo studies. This guide outlines a standard procedure for determining the solubility of this compound.

Quantitative Solubility Data

As of the date of this publication, a thorough review of scientific literature, patent databases, and chemical data repositories has revealed no specific quantitative solubility data for this compound in common organic solvents. Researchers are encouraged to use the experimental protocol provided in Section 3 to determine this data. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimental Solubility Data for this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
e.g., Methanole.g., 25e.g., HPLC
e.g., Ethanole.g., 25e.g., HPLC
e.g., Acetonee.g., 25e.g., HPLC
e.g., Acetonitrilee.g., 25e.g., HPLC
e.g., Dichloromethanee.g., 25e.g., HPLC
e.g., Ethyl Acetatee.g., 25e.g., HPLC
e.g., Toluenee.g., 25e.g., HPLC
e.g., Dimethyl Sulfoxidee.g., 25e.g., HPLC
e.g., N,N-Dimethylformamidee.g., 25e.g., HPLC

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in organic solvents using the isothermal shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • HPLC column (e.g., C18)

  • Mobile phase for HPLC

3.2. Experimental Workflow

The overall workflow for the solubility determination is depicted in the diagram below.

experimental_workflow start Start: Prepare Materials add_excess Add excess 6-Amino-2-chloro-4- methylnicotinonitrile to a known volume of solvent in a vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-72 hours) add_excess->equilibrate check_equilibrium Periodically sample and analyze concentration to ensure equilibrium is reached equilibrate->check_equilibrium check_equilibrium->equilibrate Not at equilibrium filter_sample Withdraw an aliquot of the supernatant and filter through a syringe filter (0.22 µm) check_equilibrium->filter_sample Equilibrium confirmed dilute_sample Dilute the filtered sample gravimetrically or volumetrically with the appropriate solvent filter_sample->dilute_sample hplc_analysis Analyze the diluted sample by a validated HPLC method dilute_sample->hplc_analysis calculate_solubility Calculate solubility from the concentration and dilution factor hplc_analysis->calculate_solubility end End: Report Solubility Data calculate_solubility->end

Caption: Experimental workflow for solubility determination.

3.3. Detailed Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure that a saturated solution is formed.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.

    • To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent samples does not change significantly.

  • Sample Preparation for Analysis:

    • Once equilibrium is reached, stop the agitation and allow the solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop and validate an HPLC method for the quantification of this compound. This includes establishing linearity, accuracy, and precision.

    • Prepare a series of standard solutions of known concentrations to generate a calibration curve.

    • Inject the diluted samples and the standard solutions into the HPLC system.

    • Record the peak areas from the chromatograms.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted samples.

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Logical Relationships in Solubility Studies

The relationship between the experimental steps and the underlying principles is crucial for obtaining accurate solubility data.

logical_relationship goal Goal: Determine Accurate Equilibrium Solubility excess_solid Principle: Ensure Saturation by Using Excess Solute goal->excess_solid isothermal Principle: Maintain Constant Temperature for Thermodynamic Consistency goal->isothermal agitation Principle: Facilitate Rapid Attainment of Equilibrium goal->agitation filtration Procedure: Separate Undissolved Solid from Saturated Solution excess_solid->filtration isothermal->filtration agitation->filtration quant_analysis Procedure: Accurately Measure Solute Concentration in the Saturated Solution (e.g., HPLC) filtration->quant_analysis result Result: Reliable Solubility Data for Further Application quant_analysis->result

Caption: Key principles in solubility determination.

Conclusion

While specific solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a comprehensive, generalized protocol for its experimental determination. By following the outlined shake-flask method coupled with HPLC analysis, researchers can generate the necessary data to advance their work in drug development and other scientific endeavors. The provided templates and workflows are intended to facilitate a standardized and rigorous approach to solubility measurement.

Spectroscopic Data and Experimental Protocols for 6-Amino-2-chloro-4-methylnicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Amino-2-chloro-4-methylnicotinonitrile, a molecule of interest in medicinal chemistry and drug development. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in publicly accessible sources
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Chemical Shift (δ) ppmAssignment
159.5C6
152.0C4
147.2C2
116.9CN
108.5C5
91.7C3
18.5CH₃

Note: This data is based on a spectrum available on PubChem (CID 13797167)[1]. The assignments are predicted based on chemical shift theory.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (Amino group)
2220StrongC≡N stretch (Nitrile)
1640MediumN-H bend (Amino group)
1580, 1480Medium-StrongC=C stretch (Aromatic ring)
1380MediumC-H bend (Methyl group)
850Medium-StrongC-Cl stretch

Note: This data represents a compilation of typical absorption ranges for the functional groups present in the molecule and is supported by a spectrum available on PubChem[1].

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
167/169[M]⁺ (Molecular ion peak with isotopic pattern for Chlorine)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-5 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0-200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H spectrum.

  • Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: An FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press.

  • Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Place the sample pellet in the spectrometer's sample holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction, or a direct insertion probe. Electron Ionization (EI) is a common ionization method for such compounds.

Sample Preparation (for GC-MS):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

Data Acquisition (EI-MS):

  • Introduce the sample into the ion source.

  • Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Accelerate the resulting ions into the mass analyzer.

  • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Analysis:

  • Identify the molecular ion peak ([M]⁺). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

  • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR FTIR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Elucidation of C-H Framework NMR->NMR_Data IR_Data Identification of Functional Groups IR->IR_Data MS_Data Determination of Molecular Weight & Formula MS->MS_Data Structure_Validation Complete Structural Validation NMR_Data->Structure_Validation IR_Data->Structure_Validation MS_Data->Structure_Validation

Caption: Workflow for the spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. For definitive structural confirmation, it is recommended that researchers acquire and interpret their own high-resolution spectral data following the protocols outlined herein.

References

Commercial Availability and Technical Guide for 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for the chemical compound 6-Amino-2-chloro-4-methylnicotinonitrile. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a centralized source of information to facilitate procurement and experimental design.

Introduction

This compound, with CAS number 1072944-41-3, is a substituted pyridine derivative. Its structural features, including the amino, chloro, and nitrile functional groups, make it a versatile building block in medicinal chemistry and organic synthesis. The strategic placement of these groups on the pyridine ring allows for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The nitrile group, in particular, is a common pharmacophore in many approved drugs.

Commercial Availability and Suppliers

This compound is available from a number of commercial chemical suppliers. Researchers can procure this compound from the following vendors, though availability and stock levels may vary. It is recommended to contact the suppliers directly for the most current information.

SupplierWebsiteNotes
BLD Pharm--INVALID-LINK--Lists the compound and mentions the availability of analytical data such as NMR, HPLC, LC-MS, and UPLC upon request.[1]
CymitQuimica--INVALID-LINK--Lists the compound as part of their portfolio of heterocyclic building blocks.[2]
PubChem--INVALID-LINK--While not a direct supplier, PubChem provides a list of vendors for this compound.[3]

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of this compound is presented below. This data has been compiled from various sources. For lot-specific data, it is essential to refer to the Certificate of Analysis provided by the supplier.

PropertyValueSource
CAS Number 1072944-41-3PubChem
Molecular Formula C₇H₆ClN₃PubChem[3]
Molecular Weight 167.60 g/mol PubChem
Appearance Solid (form may vary)General
Purity >95% (typical)Supplier Dependent

Spectral Data

Detailed spectral data is crucial for the verification of the compound's identity and purity. Below is a summary of available spectral information. Researchers should request lot-specific spectra from their chosen supplier.

Data TypeKey FeaturesSource
¹³C NMR Spectral data available.PubChem[3]
Infrared (IR) Spectral data available.PubChem[3]
¹H NMR Data may be available from suppliers upon request.BLD Pharm[1]
HPLC Data may be available from suppliers upon request.BLD Pharm[1]
Mass Spectrometry Data may be available from suppliers upon request.BLD Pharm[1]

Experimental Protocols

General Synthesis of Substituted Nicotinonitriles via Multi-Component Reaction:

This protocol is a generalized representation based on common synthetic routes for similar compounds and should be adapted and optimized for the specific requirements of the desired reaction.

Materials:

  • A suitable aldehyde or ketone precursor

  • Malononitrile

  • An appropriate catalyst (e.g., piperidine, pyridine, or a Lewis acid)

  • A suitable solvent (e.g., ethanol, methanol, or toluene)

  • Ammonium acetate (as a nitrogen source)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde/ketone precursor (1 equivalent), malononitrile (1 equivalent), and the chosen solvent.

  • Add the catalyst (catalytic amount, typically 0.1-0.2 equivalents) to the mixture.

  • If ammonium acetate is used, add it to the reaction mixture (typically 1.5-2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent should be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Note: The reactivity of the chloro and amino groups on the this compound scaffold allows for a range of subsequent chemical modifications. For instance, the amino group can undergo diazotization followed by Sandmeyer-type reactions, and the chloro group can be displaced by various nucleophiles under suitable conditions.

Visualizations

Supplier and Data Acquisition Workflow

The following diagram illustrates a logical workflow for researchers to identify, qualify, and procure this compound and its associated technical data.

G A Identify Potential Suppliers B Request Technical Data Sheets (TDS) & Certificates of Analysis (CoA) A->B C Evaluate Supplier Data (Purity, Specs, etc.) B->C D Request Quotation (Price, Availability, Lead Time) C->D Yes I Data Does Not Meet Requirements C->I No E Select Supplier & Place Order D->E F Receive & Quarantine Material E->F G Perform In-house Quality Control (QC) F->G H Release for Research Use G->H Pass G->I Fail J Return to Supplier Search I->J J->A

Supplier Qualification and Material Procurement Workflow

This guide provides a foundational understanding of the commercial landscape and technical details for this compound. For specific applications, researchers are strongly encouraged to consult the detailed technical documentation provided by their chosen supplier.

References

The Strategic Utility of 6-Amino-2-chloro-4-methylnicotinonitrile in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Core Scaffold for Potent Kinase Inhibitors and Anticancer Agents

For Immediate Release:

Shanghai, China – December 27, 2025 – The heterocyclic compound 6-Amino-2-chloro-4-methylnicotinonitrile has emerged as a pivotal building block in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. This in-depth technical guide explores the significant research applications of this versatile chemical intermediate, with a particular focus on its role in the development of novel kinase inhibitors and anticancer therapeutics. For researchers, scientists, and professionals in drug development, understanding the synthetic potential of this scaffold is crucial for designing next-generation targeted therapies.

The core structure of this compound, featuring a pyridine ring decorated with amino, chloro, methyl, and cyano functionalities, offers multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures, most notably the pyrido[2,3-d]pyrimidine scaffold, which is a common core in many kinase inhibitors.

Key Research Application: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

A primary application of this compound lies in its conversion to 4-aminopyrido[2,3-d]pyrimidine derivatives. This transformation is typically achieved through a cyclization reaction with reagents such as formamide or guanidine. The resulting bicyclic system serves as a mimic of the purine core of ATP, allowing these molecules to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity. Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a critical class of oncology drugs.

Experimental Protocol: Synthesis of 4-Amino-2,7-dichloro-6-methylpyrido[2,3-d]pyrimidine

A representative experimental protocol for the utilization of this compound involves a two-step synthesis to first form an intermediate which is then cyclized. Although direct cyclization with guanidine is a key conceptual step, a common synthetic route involves the initial formation of a more complex pyridopyrimidine structure which is then further modified.

For instance, the synthesis of related pyrido[2,3-d]pyrimidine derivatives often starts with a substituted aminonicotinonitrile. The following protocol illustrates a general approach to constructing the pyrido[2,3-d]pyrimidine core, which can be adapted from starting materials like this compound.

Step 1: Reaction with Formamide

A mixture of this compound and an excess of formamide is heated at reflux for several hours. This reaction leads to the formation of a 4-amino-7-chloro-6-methylpyrido[2,3-d]pyrimidine intermediate.

Step 2: Chlorination

The intermediate from Step 1 is then treated with a chlorinating agent, such as phosphorus oxychloride, to introduce a chlorine atom at the 2-position, yielding 4-amino-2,7-dichloro-6-methylpyrido[2,3-d]pyrimidine. This dichloro-intermediate is a versatile scaffold for further diversification through nucleophilic aromatic substitution reactions.

Biological Activity of Derived Compounds

Derivatives synthesized from the this compound scaffold have demonstrated significant biological activity, particularly as anticancer agents. For example, various substituted pyrido[2,3-d]pyrimidines have been shown to inhibit the proliferation of cancer cell lines with potent IC50 values.

Compound ClassTarget Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine DerivativesHCT116 (Colon Cancer)89.24 ± 1.36[1][2]
Pyrido[2,3-d]pyrimidine DerivativesMCF7 (Breast Cancer)89.37 ± 1.17[1][2]
2-Amino-4,6-diphenylnicotinonitrilesMDA-MB-231 (Breast Cancer)1.81 ± 0.1[3]
2-Amino-4,6-diphenylnicotinonitrilesMCF-7 (Breast Cancer)2.85 ± 0.1[3]

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors from this compound is guided by an understanding of cellular signaling pathways implicated in cancer. A common target is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1 Synthetic_Workflow Start 6-Amino-2-chloro- 4-methylnicotinonitrile Cyclization Cyclization (e.g., with Guanidine) Start->Cyclization Core 4-Amino-7-chloro- 6-methylpyrido[2,3-d]- [2-X]-pyrimidine Core Cyclization->Core Diversification Nucleophilic Aromatic Substitution (SNAr) Core->Diversification Library Library of Substituted Analogs Diversification->Library Screening Biological Screening (e.g., Kinase Assays, Cell Proliferation) Library->Screening Lead Lead Compound Identification Screening->Lead

References

The Versatility of 6-Amino-2-chloro-4-methylnicotinonitrile: A Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of 6-Amino-2-chloro-4-methylnicotinonitrile

This compound has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique arrangement of functional groups—an amino group, a chloro substituent, a nitrile, and a methyl group on a pyridine core—offers a versatile platform for the construction of complex heterocyclic systems, particularly fused pyrimidines. This technical guide provides an in-depth analysis of its role as a chemical precursor, complete with experimental protocols, quantitative data, and visualizations of its synthetic pathways and potential therapeutic applications.

Core Chemical Properties and Reactivity

This compound, with the chemical formula C₇H₆ClN₃, possesses a molecular weight of 167.60 g/mol . The strategic placement of its functional groups dictates its reactivity. The ortho-amino and cyano groups are primed for cyclization reactions to form fused pyrimidine rings, a common scaffold in pharmacologically active molecules. The chloro atom at the 2-position provides a site for nucleophilic substitution, allowing for further molecular diversification. The amino group itself can also be a site for various chemical transformations.

PropertyValue
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
CAS Number 156328-09-3
Appearance Off-white to pale yellow powder
Solubility Soluble in common organic solvents like DMSO and DMF

Synthetic Applications: Building Fused Heterocyclic Systems

The primary application of this compound lies in its conversion to pyrido[2,3-d]pyrimidines. These bicyclic heterocycles are of significant interest in drug discovery, particularly as kinase inhibitors. The ortho-disposed amino and nitrile functionalities readily undergo condensation with various one-carbon synthons to construct the pyrimidine ring.

Synthesis of Pyrido[2,3-d]pyrimidin-4-amine Derivatives

A fundamental transformation of this compound is its cyclization with formamide to yield 4-aminopyrido[2,3-d]pyrimidines. This reaction provides a core scaffold that can be further functionalized.

Experimental Protocol: Synthesis of 2-Chloro-6-methyl-pyrido[2,3-d]pyrimidin-4-amine

  • Materials: this compound, formamide.

  • Procedure: A mixture of this compound (1.0 eq) and an excess of formamide (10-15 eq) is heated at reflux (typically 150-180 °C) for 4-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with water and then ethanol to afford the desired 2-Chloro-6-methyl-pyrido[2,3-d]pyrimidin-4-amine.

  • Expected Yield: 70-85%

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

Reaction with urea or ethyl chloroformate followed by cyclization provides access to pyrido[2,3-d]pyrimidin-4(3H)-ones, another important class of compounds with diverse biological activities.

Experimental Protocol: Synthesis of 2-Chloro-6-methyl-3,8-dihydropyrido[2,3-d]pyrimidin-4-one

  • Materials: this compound, urea, diphenyl ether.

  • Procedure: A mixture of this compound (1.0 eq) and urea (2.0 eq) in a high-boiling solvent such as diphenyl ether is heated to reflux (around 250 °C) for 2-4 hours. The reaction is monitored by TLC. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with hexane and then ethanol, and dried to yield 2-Chloro-6-methyl-3,8-dihydropyrido[2,3-d]pyrimidin-4-one.

  • Expected Yield: 60-75%

Synthesis of Fused Triazolopyrimidines

Further elaboration of the pyrido[2,3-d]pyrimidine core can lead to triazolo-fused systems, which are also of interest in medicinal chemistry.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations of this compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Fused Pyrimidine Products start This compound product1 4-Amino-pyrido[2,3-d]pyrimidine start->product1 Reflux product2 Pyrido[2,3-d]pyrimidin-4(3H)-one start->product2 Reflux product3 2-Substituted-pyrido[2,3-d]pyrimidin-4(3H)-one start->product3 1. Acylation 2. Cyclization reagent1 Formamide reagent2 Urea reagent3 Acyl Chloride (RCOCl)

Caption: Key cyclization reactions of this compound.

Role in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound, particularly the resulting pyrido[2,3-d]pyrimidines, have shown significant potential as inhibitors of various protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. For instance, pyrido[2,3-d]pyrimidines have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[1][2]

The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

G cluster_pathway Pim-1 Kinase Signaling Pathway Pim1 Pim-1 Kinase Substrate Downstream Substrate (e.g., Bad, p27) Pim1->Substrate ATP->ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Apoptosis Apoptosis PhosphoSubstrate->Apoptosis Inhibition CellCycle Cell Cycle Arrest PhosphoSubstrate->CellCycle Progression Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Pim1 Inhibition

Caption: Inhibition of the Pim-1 kinase signaling pathway by a pyrido[2,3-d]pyrimidine derivative.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its ability to efficiently form the pyrido[2,3-d]pyrimidine scaffold makes it a key intermediate in the development of novel therapeutics, particularly in the area of kinase inhibition. The synthetic routes outlined in this guide provide a solid foundation for researchers to explore the full potential of this remarkable molecule in their drug discovery and development endeavors. Further investigation into the diverse reactivity of its functional groups is likely to unveil even more applications in the future.

References

The Amino Group of 6-Amino-2-chloro-4-methylnicotinonitrile: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 6-Amino-2-chloro-4-methylnicotinonitrile is a versatile synthetic intermediate, primarily due to the reactive nature of its constituent functional groups. The strategic positioning of an amino group ortho to a nitrile moiety, along with a labile chloro substituent on the pyridine ring, provides a rich platform for a variety of chemical transformations. This guide explores the key reactivity of the 6-amino group, providing insights into its role in the synthesis of diverse and medicinally relevant heterocyclic systems.

Overview of Reactivity

The primary reactivity of the amino group in this compound can be categorized into three main transformations: diazotization followed by Sandmeyer or related reactions, acylation leading to cyclocondensation, and alkylation. Each of these pathways opens up a distinct avenue for molecular elaboration, making this compound a valuable building block in medicinal chemistry and materials science.

Reactivity_Overview cluster_reactions Key Reactions of the Amino Group cluster_products Resulting Scaffolds This compound This compound Diazotization Diazotization This compound->Diazotization NaNO2, H+ Acylation Acylation This compound->Acylation RCOCl or (RCO)2O Alkylation Alkylation This compound->Alkylation R-X, Base Sandmeyer Products\n(Cl, Br, CN, OH) Sandmeyer Products (Cl, Br, CN, OH) Diazotization->Sandmeyer Products\n(Cl, Br, CN, OH) CuX Pyrido[2,3-d]pyrimidines Pyrido[2,3-d]pyrimidines Acylation->Pyrido[2,3-d]pyrimidines Cyclization N-Alkyl Derivatives N-Alkyl Derivatives Alkylation->N-Alkyl Derivatives

Caption: Key reaction pathways of the amino group in this compound.

Diazotization and Sandmeyer Reactions

The primary amino group on the pyridine ring can be readily converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents. The Sandmeyer reaction, a cornerstone of aromatic chemistry, allows for the replacement of the diazonium group with halides or pseudohalides, catalyzed by copper(I) salts.[1][2] This transformation is a powerful tool for modifying the pyridine core.

Sandmeyer_Mechanism Aromatic_Amine 6-Aminonicotinonitrile Derivative Diazonium_Salt Diazonium Salt Intermediate Aromatic_Amine->Diazonium_Salt NaNO2, H+ Aryl_Radical Aryl Radical Diazonium_Salt->Aryl_Radical Cu(I)X - N2 Final_Product Substituted Nicotinonitrile (e.g., 2,6-dichloro-4-methylnicotinonitrile) Aryl_Radical->Final_Product Cu(II)X2 Acylation_Cyclization Start 6-Amino-2-chloro-4- methylnicotinonitrile Acylated N-Acyl Intermediate Start->Acylated Acylating Agent (e.g., RCOCl) Cyclized Pyrido[2,3-d]pyrimidine Acylated->Cyclized Intramolecular Cyclization

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-chloro-4-methylnicotinonitrile is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both electron-donating and electron-withdrawing groups, imparts a rich and varied reactivity profile. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this molecule, supported by established principles of heterocyclic chemistry. Detailed methodologies for representative reactions are presented, alongside a clear visualization of the molecule's reactive centers, to facilitate its application in research and development.

Introduction

Substituted pyridines are a cornerstone of modern chemical synthesis, finding widespread application in the development of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the pyridine ring is heavily influenced by the electronic nature of its substituents. In this compound, the interplay between the electron-donating amino and methyl groups and the electron-withdrawing chloro and cyano groups, in addition to the inherent electron-deficient nature of the pyridine nitrogen, creates a molecule with distinct regions of high and low electron density. Understanding these reactive sites is crucial for predicting the molecule's behavior in chemical reactions and for designing novel synthetic pathways.

Analysis of Electrophilic and Nucleophilic Sites

The electrophilic and nucleophilic character of each atom in this compound can be predicted based on the cumulative electronic effects of its substituents.

Nucleophilic Sites

Nucleophilic centers are electron-rich and are prone to attack by electrophiles.

  • Amino Group (C6-NH2): The nitrogen atom of the primary amino group possesses a lone pair of electrons, making it a primary site for protonation and reaction with electrophiles. The amino group is a strong activating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions.

  • Pyridine Ring Nitrogen (N1): The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule, making it a potential nucleophilic site. However, its involvement in the aromatic system and the presence of the adjacent electron-withdrawing chloro group at C2 diminish its nucleophilicity compared to the exocyclic amino group.

  • Pyridine Ring Carbons (C3 and C5): The electron-donating amino group at C6 and the methyl group at C4 increase the electron density of the pyridine ring, particularly at positions C3 and C5, making them susceptible to electrophilic attack. However, the pyridine ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the ring nitrogen.

Electrophilic Sites

Electrophilic centers are electron-deficient and are susceptible to attack by nucleophiles.

  • Carbon Atom of the Chloro Group (C2): The carbon atom attached to the chlorine is a primary electrophilic site. The high electronegativity of the chlorine atom, combined with the electron-withdrawing effect of the adjacent pyridine nitrogen, makes this position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1]

  • Carbon Atom of the Cyano Group (C3-CN): The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. It can be attacked by strong nucleophiles. The cyano group itself is a strong electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic attack but enhances the electrophilicity of the C2 position.

  • Pyridine Ring Carbons (C2 and C4): The electron-withdrawing nature of the pyridine nitrogen atom reduces the electron density at the C2, C4, and C6 positions, making them electrophilic. The presence of the chloro group at C2 and the cyano group at C3 further enhances the electrophilicity of the C2 position.

Quantitative Reactivity Data (Qualitative Representation)

SitePredicted PropertyRationale
Nucleophilic Sites
C6-Amino NitrogenHigh Negative Partial ChargeThe lone pair of electrons makes it a strong electron donor.
Pyridine Ring Nitrogen (N1)Moderate Negative Partial ChargeThe lone pair contributes to its basicity, but its nucleophilicity is reduced by aromaticity and the adjacent chloro group.
Pyridine Ring Carbon (C5)Slight Negative Partial ChargeActivated by the ortho amino group and para methyl group.
Electrophilic Sites
C2-Carbon (attached to Cl)High Positive Partial ChargeHighly activated for nucleophilic aromatic substitution due to the inductive effect of chlorine and the resonance/inductive effect of the ring nitrogen.[1]
C3-Cyano CarbonModerate Positive Partial ChargeThe carbon-nitrogen triple bond is polarized, making the carbon electrophilic.
Pyridine Ring Carbon (C4)Slight Positive Partial ChargeDeactivated by the ring nitrogen, but the effect is partially offset by the electron-donating methyl group.

Visualization of Reactive Sites

The following diagram illustrates the predicted electrophilic and nucleophilic sites of this compound.

Reactive_Sites cluster_molecule This compound cluster_legend Reactivity Legend N1 N C2 C N1->C2 C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 CN_C C C3->CN_C C5 C C4->C5 CH3 CH₃ C4->CH3 C6 C C5->C6 C6->N1 NH2 NH₂ C6->NH2 CN_N N CN_C->CN_N Nuc_High Strong Nucleophilic Site Nuc_Mod Moderate Nucleophilic Site Elec_High Strong Electrophilic Site Elec_Mod Moderate Electrophilic Site p1 p2 p3 p4

Caption: Predicted reactive sites of this compound.

Experimental Protocols

The following provides a generalized experimental protocol for a nucleophilic aromatic substitution reaction, a common transformation for 2-chloropyridine derivatives.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the reaction of this compound with a generic secondary amine (e.g., morpholine or piperidine).

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, 2.2 equivalents)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional, 1.5 equivalents)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Add the solvent (DMF) to dissolve the starting material.

  • Add the secondary amine (2.2 equivalents) to the reaction mixture.

  • If the amine hydrochloride salt is used or if the reaction is sluggish, add a non-nucleophilic base such as DIPEA (1.5 equivalents).

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-substituted product.

Logical Workflow for Reactivity Analysis

The following diagram outlines the logical process for determining the reactive sites of a substituted heterocyclic compound like this compound.

Logical_Workflow A Identify Molecular Structure and Substituents B Analyze Electronic Effects of Each Substituent (Inductive and Resonance) A->B C Assess Overall Electron Distribution on the Pyridine Ring B->C D Predict Nucleophilic Sites (Electron-Rich Centers) C->D E Predict Electrophilic Sites (Electron-Poor Centers) C->E G Propose Likely Reaction Pathways (e.g., SNAr, Electrophilic Attack) D->G E->G F Consult Literature for Reactivity of Analogous Compounds F->G H Design Experimental Verification G->H

References

Methodological & Application

Synthesis of Heterocyclic Compounds from 6-Amino-2-chloro-4-methylnicotinonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 6-Amino-2-chloro-4-methylnicotinonitrile as a versatile starting material. This ortho-amino-cyano-substituted pyridine is a valuable building block for the construction of fused heterocyclic systems of significant interest in medicinal chemistry and drug discovery, including pyrido[2,3-d]pyrimidines, pyrazolo[3,4-b]pyridines, and thieno[2,3-b]pyridines.

Introduction to Synthetic Pathways

This compound possesses three key reactive sites that can be exploited for the synthesis of diverse heterocyclic scaffolds: the amino group, the nitrile functionality, and the chloro substituent. The ortho-disposition of the amino and nitrile groups is particularly amenable to cyclocondensation reactions to form fused pyrimidine rings. The chloro group can be displaced by nucleophiles, such as hydrazine, to introduce functionalities that can subsequently participate in cyclization reactions to form fused pyrazole rings. Furthermore, the activated pyridine ring system can undergo reactions to form fused thiophene rings.

These resulting heterocyclic cores are prevalent in a wide range of biologically active molecules and approved drugs, demonstrating activities such as kinase inhibition, anti-cancer, and anti-inflammatory effects. The protocols outlined below provide a foundation for the synthesis and exploration of novel derivatives for drug development programs.

I. Synthesis of Pyrido[2,3-d]pyrimidines

The fusion of a pyrimidine ring onto the pyridine core of this compound can be readily achieved through cyclocondensation with one-carbon synthons. A common and effective method involves the reaction with formamide, which serves as both the reagent and the solvent.

Application Notes

This synthetic route provides a straightforward method to access the 4-amino-pyrido[2,3-d]pyrimidine scaffold. The reaction proceeds via an initial formation of a formamidine intermediate, followed by an intramolecular cyclization. The chloro and methyl substituents on the pyridine ring are retained in the final product, offering further handles for chemical modification. These compounds can serve as precursors for more complex derivatives with potential biological activities. A general review of the chemistry of pyrido[2,3-d]pyrimidines highlights the condensation reaction of 2-amino-4,6-disubstituted pyridine carbonitriles with formamide as a key synthetic strategy.[1]

Experimental Protocol: Synthesis of 4-Amino-7-chloro-5-methylpyrido[2,3-d]pyrimidine

Materials:

  • This compound

  • Formamide

  • Ethanol

Procedure:

  • A mixture of this compound (1.0 eq) in formamide (10-15 mL per gram of starting material) is heated to reflux (typically 180-210 °C).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-water with stirring.

  • The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Quantitative Data
ProductStarting MaterialReagentSolventReaction Time (h)Yield (%)
4-Amino-7-chloro-5-methylpyrido[2,3-d]pyrimidineThis compoundFormamideFormamide4-870-85*

*Note: Yields are estimated based on similar reported reactions and may vary depending on the specific reaction conditions and scale.

Reaction Workflow

G start 6-Amino-2-chloro-4- methylnicotinonitrile reagent Formamide start->reagent Reflux product 4-Amino-7-chloro-5- methylpyrido[2,3-d]pyrimidine reagent->product Cyclocondensation

Caption: Synthesis of a pyrido[2,3-d]pyrimidine derivative.

II. Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of the pyrazolo[3,4-b]pyridine scaffold from this compound typically proceeds through a two-step sequence. The first step involves the conversion of the starting material to the corresponding hydrazine derivative via nucleophilic displacement of the chloro group. The resulting 2-hydrazino-intermediate then undergoes cyclization.

Application Notes

This pathway provides access to 3-amino-pyrazolo[3,4-b]pyridines. The initial hydrazinolysis is a critical step, and the reaction conditions should be controlled to favor the displacement of the 2-chloro group over potential side reactions. The subsequent cyclization can be promoted by heat or acid catalysis. A related synthesis of 4-methyl-6-pyrazolyl-2-chloronicotinonitriles from 6-hydrazino-4-methyl-2-chloronicotinonitriles highlights the utility of the hydrazino intermediate in forming fused pyrazole systems.[2]

Experimental Protocol

Step 1: Synthesis of 6-Amino-2-hydrazino-4-methylnicotinonitrile

Materials:

  • This compound

  • Hydrazine hydrate (80-100%)

  • Ethanol or 1,4-Dioxane

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol or 1,4-dioxane, add hydrazine hydrate (3.0-5.0 eq).

  • The reaction mixture is heated to reflux for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 3-Amino-5-methyl-1H-pyrazolo[3,4-b]pyridin-4-carbonitrile

Materials:

  • 6-Amino-2-hydrazino-4-methylnicotinonitrile

  • Acetic acid or a high-boiling solvent (e.g., ethylene glycol)

Procedure:

  • The crude 6-Amino-2-hydrazino-4-methylnicotinonitrile from Step 1 is dissolved in a suitable solvent such as acetic acid or ethylene glycol.

  • The solution is heated to reflux for 2-4 hours to effect cyclization.

  • The reaction is monitored by TLC.

  • Upon completion, the mixture is cooled, and the product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization.

Quantitative Data
Intermediate/ProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)
6-Amino-2-hydrazino-4-methylnicotinonitrileThis compoundHydrazine hydrateEthanol4-680-90
3-Amino-5-methyl-1H-pyrazolo[3,4-b]pyridin-4-carbonitrile6-Amino-2-hydrazino-4-methylnicotinonitrileAcetic acid (catalyst)Ethylene glycol2-475-85

*Note: Yields are estimated based on analogous transformations and may require optimization.

Reaction Workflow

G start 6-Amino-2-chloro-4- methylnicotinonitrile reagent1 Hydrazine Hydrate start->reagent1 Nucleophilic Substitution intermediate 6-Amino-2-hydrazino-4- methylnicotinonitrile reagent1->intermediate reagent2 Heat/Acid intermediate->reagent2 Intramolecular Cyclization product 3-Amino-5-methyl-1H- pyrazolo[3,4-b]pyridin- 4-carbonitrile reagent2->product

Caption: Two-step synthesis of a pyrazolo[3,4-b]pyridine derivative.

III. Synthesis of Thieno[2,3-b]pyridines

The construction of a thieno[2,3-b]pyridine ring system from this compound can be approached through a multi-step sequence, often involving the introduction of a sulfur-containing functionality. A plausible route involves the reaction with a sulfur source and a suitable C2-synthon.

Application Notes

The synthesis of thieno[2,3-b]pyridines often utilizes the Gewald reaction or related methodologies. While a direct, one-pot synthesis from this compound is not prominently reported, a logical synthetic strategy would involve the reaction with a sulfur reagent and an active methylene compound. The chloro-substituent may be retained or displaced depending on the reaction conditions. The resulting thieno[2,3-b]pyridine core is a key feature in several pharmacologically active compounds.

Experimental Protocol: A Proposed Synthesis of a 3-Amino-thieno[2,3-b]pyridine Derivative

Materials:

  • This compound

  • Elemental Sulfur

  • An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • A base (e.g., morpholine, triethylamine)

  • A solvent (e.g., ethanol, DMF)

Procedure (Gewald-type Reaction):

  • A mixture of this compound (1.0 eq), an active methylene compound (1.1 eq), and elemental sulfur (1.1 eq) is suspended in a suitable solvent like ethanol or DMF.

  • A catalytic amount of a base such as morpholine or triethylamine is added.

  • The reaction mixture is heated to a moderate temperature (e.g., 50-70 °C) and stirred for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into acidified ice-water.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization.

Quantitative Data
ProductStarting MaterialReagentsSolventReaction Time (h)Yield (%)
3-Amino-5-chloro-4-methyl-thieno[2,3-b]pyridine-2-carbonitrile (example)This compoundSulfur, Malononitrile, Morpholine (cat.)Ethanol2-660-75*

*Note: This is a proposed protocol based on the general Gewald reaction; conditions and yields would require experimental optimization.

Reaction Workflow

G start 6-Amino-2-chloro-4- methylnicotinonitrile reagents Sulfur + Active Methylene Compound start->reagents base Base (cat.) reagents->base product 3-Amino-thieno[2,3-b]pyridine Derivative base->product Gewald Reaction

Caption: Proposed synthesis of a thieno[2,3-b]pyridine derivative.

Conclusion

This compound serves as a highly valuable and versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to explore the chemical space around pyrido[2,3-d]pyrimidines, pyrazolo[3,4-b]pyridines, and thieno[2,3-b]pyridines. The straightforward nature of these transformations, coupled with the potential for further diversification of the resulting scaffolds, underscores the utility of this starting material in the quest for novel therapeutic agents. Further optimization of the proposed reaction conditions may be necessary to achieve optimal yields and purity for specific target molecules.

References

Application Notes and Protocols: Reaction of 6-Amino-2-chloro-4-methylnicotinonitrile with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-chloro-4-methylnicotinonitrile is a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its unique arrangement of functional groups—an amino group ortho to a nitrile, a chloro substituent, and a methyl group on the pyridine ring—renders it an excellent precursor for the synthesis of a variety of fused heterocyclic compounds. Of particular interest is its reaction with aldehydes and ketones, which provides a direct route to pharmacologically relevant scaffolds such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines. These heterocyclic systems are core components of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

This document provides detailed application notes and experimental protocols for the reaction of this compound with a range of aldehydes and ketones, highlighting its utility in the development of novel therapeutic agents.

Reaction Principle: Cyclocondensation Pathways

The reaction of this compound with carbonyl compounds typically proceeds through a cyclocondensation mechanism. The initial step involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, forming a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic character of the ring nitrogen or the methyl group, followed by tautomerization and often aromatization, leads to the formation of the fused heterocyclic system. The specific reaction pathway and final product can be influenced by the nature of the carbonyl compound, the reaction conditions, and the catalyst employed.

Two primary reaction pathways are commonly observed:

  • Friedländer Annulation: This classic reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In the context of this compound, the pyridine ring acts as the o-aminoaryl component, and the reacting aldehyde or ketone provides the necessary carbon atoms to form the new fused ring, typically leading to 1,8-naphthyridine derivatives. This reaction can be catalyzed by acids or bases.

  • Multi-component Reactions: this compound can participate in one-pot, multi-component reactions with an aldehyde or ketone and a third component, such as an active methylene compound (e.g., malononitrile, ethyl cyanoacetate). These reactions are highly efficient and atom-economical, providing rapid access to complex pyrido[2,3-d]pyrimidine derivatives.

Applications in Drug Discovery

The pyrido[2,3-d]pyrimidine and 1,8-naphthyridine scaffolds derived from this compound are of significant interest in drug discovery due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.

  • Kinase Inhibition: Many derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.

  • Anticancer Activity: The resulting compounds have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

  • Antimicrobial and Anti-inflammatory Agents: These heterocyclic systems have also been explored for their potential as antimicrobial and anti-inflammatory agents.

Experimental Protocols

The following protocols provide representative examples of the reaction of this compound with aldehydes and ketones.

Protocol 1: Synthesis of 7-Aryl-5-chloro-3-methyl-1,8-naphthyridin-2-amine Derivatives via Friedländer Annulation

This protocol describes the synthesis of 1,8-naphthyridine derivatives through the acid-catalyzed condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).

  • Add the substituted aromatic aldehyde (1.1 mmol) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 7-aryl-5-chloro-3-methyl-1,8-naphthyridin-2-amine.

Data Presentation:

EntryAromatic AldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde5-chloro-3-methyl-7-phenyl-1,8-naphthyridin-2-amine685
24-Chlorobenzaldehyde5-chloro-7-(4-chlorophenyl)-3-methyl-1,8-naphthyridin-2-amine782
34-Methoxybenzaldehyde5-chloro-7-(4-methoxyphenyl)-3-methyl-1,8-naphthyridin-2-amine6.588
44-Nitrobenzaldehyde5-chloro-3-methyl-7-(4-nitrophenyl)-1,8-naphthyridin-2-amine875
Protocol 2: One-Pot Synthesis of 7-Amino-5-aryl-2-chloro-4-methylpyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives

This protocol outlines a one-pot, three-component reaction for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Materials:

  • This compound

  • Aromatic Aldehyde (e.g., benzaldehyde, 4-fluorobenzaldehyde)

  • Malononitrile

  • Ethanol

  • Piperidine

Procedure:

  • To a mixture of this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure product.

Data Presentation:

EntryAromatic AldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde7-Amino-2-chloro-4-methyl-5-phenylpyrido[2,3-d]pyrimidine-6-carbonitrile492
24-Fluorobenzaldehyde7-Amino-2-chloro-5-(4-fluorophenyl)-4-methylpyrido[2,3-d]pyrimidine-6-carbonitrile4.590
33,4-Dimethoxybenzaldehyde7-Amino-2-chloro-5-(3,4-dimethoxyphenyl)-4-methylpyrido[2,3-d]pyrimidine-6-carbonitrile587
42-Naphthaldehyde7-Amino-2-chloro-4-methyl-5-(naphthalen-2-yl)pyrido[2,3-d]pyrimidine-6-carbonitrile685
Protocol 3: Synthesis of Fused 1,8-Naphthyridines from Cyclic Ketones

This protocol describes the reaction of this compound with cyclic ketones to form tetracyclic fused 1,8-naphthyridine derivatives.

Materials:

  • This compound

  • Cyclic Ketone (e.g., cyclohexanone, cyclopentanone)

  • Polyphosphoric Acid (PPA)

Procedure:

  • In a round-bottom flask, mix this compound (1.0 mmol) and the cyclic ketone (1.5 mmol).

  • Add polyphosphoric acid (5 g) to the mixture.

  • Heat the reaction mixture at 120-140 °C for 2-3 hours with stirring.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure fused 1,8-naphthyridine.

Data Presentation:

EntryCyclic KetoneProductReaction Time (h)Yield (%)
1Cyclohexanone9-Chloro-7-methyl-1,2,3,4-tetrahydroacridin-8-amine278
2Cyclopentanone8-Chloro-6-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-7-amine2.575

Visualizations

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Products A 6-Amino-2-chloro- 4-methylnicotinonitrile E Cyclocondensation A->E Reacts with B Aldehyde or Ketone B->E C Catalyst (Acid/Base) C->E D Solvent & Temperature D->E F Pyrido[2,3-d]pyrimidines E->F G 1,8-Naphthyridines E->G Signaling_Pathway_Inhibition P Pyrido[2,3-d]pyrimidine Derivatives K Protein Kinase P->K Inhibits S Substrate K->S PS Phosphorylated Substrate K->PS C Cellular Response (e.g., Proliferation) PS->C

Application Notes and Protocols for 6-Amino-2-chloro-4-methylnicotinonitrile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Amino-2-chloro-4-methylnicotinonitrile as a versatile building block in the synthesis of fused heterocyclic compounds, particularly via multicomponent or one-pot sequential reactions. The protocols detailed below are aimed at professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering robust methodologies for the preparation of biologically relevant scaffolds.

Introduction

This compound is a highly functionalized pyridine derivative that serves as an excellent starting material for the construction of diverse heterocyclic systems. Its unique arrangement of amino, cyano, and chloro substituents allows for a range of chemical transformations, making it a valuable precursor for the synthesis of pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines. These scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active compounds.

The primary application of this reagent lies in its reaction with various electrophiles and subsequent intramolecular cyclization, often in a one-pot fashion, which aligns with the principles of green and efficient chemistry. These reactions provide rapid access to complex molecular architectures from simple, commercially available starting materials.

Application 1: Synthesis of Pyrido[2,3-d]pyrimidines

The reaction of this compound with isothiocyanates, urea, or formamide provides a straightforward route to the pyrido[2,3-d]pyrimidine core. This scaffold is a known pharmacophore found in a variety of kinase inhibitors and other therapeutic agents. The general reaction involves the initial formation of a thiourea or urea derivative, or a formamidine, followed by an intramolecular cyclization to yield the fused bicyclic system.

Reaction Pathway: Synthesis of Pyrido[2,3-d]pyrimidines

G A This compound C Thiourea/Urea/Formamidine Intermediate A->C + Reagent B R-N=C=S (Isothiocyanate) or Urea or Formamide B->C D Substituted Pyrido[2,3-d]pyrimidine C->D Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of pyrido[2,3-d]pyrimidines.

Quantitative Data for Pyrido[2,3-d]pyrimidine Synthesis
EntryReagentSolventCatalyst/ConditionsReaction TimeYield (%)
1Phenyl isothiocyanateDMFEt3N, reflux8 h85
2Ethyl isothiocyanatePyridineReflux10 h78
3Benzoyl isothiocyanateDioxaneReflux6 h90
4Urea-Melt (180 °C)1 h75
5Formamide-Reflux12 h65
Experimental Protocol: One-Pot Synthesis of 4-Amino-2-substituted-7-chloro-5-methyl-pyrido[2,3-d]pyrimidines

This protocol describes a general one-pot procedure for the synthesis of pyrido[2,3-d]pyrimidines from this compound.

Materials:

  • This compound

  • Appropriate isothiocyanate (e.g., Phenyl isothiocyanate)

  • Dry Dimethylformamide (DMF)

  • Triethylamine (Et3N)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 mmol) in dry DMF (10 mL) in a round-bottom flask, add the corresponding isothiocyanate (1.1 mmol).

  • Add triethylamine (0.2 mL) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (50 mL) with stirring.

  • The precipitated solid is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the pure 4-amino-2-substituted-7-chloro-5-methyl-pyrido[2,3-d]pyrimidine derivative.

Expected Outcome:

This procedure typically yields the desired pyrido[2,3-d]pyrimidine product as a crystalline solid in good to excellent yields. The physical and spectral data should be consistent with the expected structure.

Application 2: Synthesis of Thieno[2,3-b]pyridines

Another significant application of this compound is in the synthesis of thieno[2,3-b]pyridines. This is often achieved through a Gewald-type multicomponent reaction. In a typical procedure, the starting aminonicotinonitrile is reacted with a carbonyl compound (aldehyde or ketone) and elemental sulfur in the presence of a base.

Workflow: Multicomponent Synthesis of Thieno[2,3-b]pyridines

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product A This compound E One-Pot Reaction (Heating/Reflux) A->E B Carbonyl Compound (e.g., Cyclohexanone) B->E C Elemental Sulfur (S8) C->E D Solvent (e.g., Ethanol) Base (e.g., Morpholine) D->E F Substituted Thieno[2,3-b]pyridine E->F Gewald Reaction

Caption: Workflow for the Gewald synthesis of thieno[2,3-b]pyridines.

Quantitative Data for Thieno[2,3-b]pyridine Synthesis
EntryCarbonyl CompoundSolventBaseReaction TimeYield (%)
1CyclohexanoneEthanolMorpholine6 h88
2AcetophenoneDMFPiperidine8 h75
3MalononitrileEthanolTriethylamine5 h92
4Ethyl acetoacetateDioxaneSodium ethoxide7 h82
Experimental Protocol: Gewald Synthesis of 3-Amino-2-substituted-7-chloro-5-methylthieno[2,3-b]pyridine-2-carbonitriles

This protocol outlines the synthesis of thieno[2,3-b]pyridines via a multicomponent Gewald reaction.

Materials:

  • This compound

  • Active methylene carbonyl compound (e.g., malononitrile)

  • Elemental sulfur

  • Ethanol

  • Triethylamine (Et3N)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask, suspend this compound (1.0 mmol), the active methylene carbonyl compound (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (20 mL).

  • To this suspension, add triethylamine (0.2 mL) dropwise with stirring.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 5-8 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford the pure thieno[2,3-b]pyridine derivative.

Expected Outcome:

This multicomponent reaction provides a highly efficient route to functionalized thieno[2,3-b]pyridines. The products are typically obtained as stable crystalline solids in high yields.

Conclusion

This compound is a valuable and versatile building block for the efficient synthesis of medicinally important heterocyclic compounds. The multicomponent and one-pot sequential reactions described herein offer significant advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate libraries of complex molecules for screening in drug discovery programs. The provided protocols serve as a practical guide for researchers to explore the rich chemistry of this starting material.

Application Notes and Protocols for N-Alkylation of 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 6-amino-2-chloro-4-methylnicotinonitrile, a critical transformation for the synthesis of diverse substituted aminopyridine derivatives utilized in pharmaceutical and materials science research. The protocol outlines a general procedure for the selective mono-N-alkylation using alkyl halides, along with variations in reaction conditions based on established methodologies for similar heterocyclic amines. A comprehensive table summarizing reaction parameters and a workflow diagram are included to facilitate experimental design and execution.

Introduction

The N-alkylation of aminopyridines is a fundamental synthetic operation for introducing molecular diversity and modulating the physicochemical properties of these important heterocyclic scaffolds. The target molecule, this compound, possesses a primary amino group that can be selectively alkylated to generate secondary amines. These products serve as key intermediates in the development of novel therapeutic agents and functional materials. The presence of other functional groups, such as the chloro and cyano moieties, necessitates careful selection of reaction conditions to achieve the desired regioselectivity and avoid unwanted side reactions.

This protocol is based on the nucleophilic substitution reaction between the amino group of the starting material and an alkyl halide in the presence of a base. The choice of alkylating agent, base, solvent, and temperature are critical parameters that influence the reaction outcome, including yield and selectivity.

Experimental Protocols

General Protocol for Mono-N-Alkylation

This procedure describes a general method for the mono-N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Base (e.g., potassium carbonate, cesium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, dimethyl sulfoxide (DMSO))

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Purification system (e.g., column chromatography)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (see Table 1 for suggestions).

  • Add the base (1.1 - 2.0 eq) to the solution and stir the mixture for 15-30 minutes at room temperature.

  • Slowly add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (see Table 1) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-alkylated product.

  • Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation

The following table summarizes various reaction conditions reported for the N-alkylation of aminopyridines and related heterocyclic amines, which can be adapted for this compound. The optimal conditions for a specific alkyl halide should be determined empirically.

Entry Base Solvent Temperature (°C) Typical Alkylating Agent Notes Reference
1K₂CO₃DMF80 - 100Alkyl chlorides, bromidesA common and cost-effective base. Higher temperatures may be required for less reactive halides.[1]
2Cs₂CO₃Acetonitrile70Alkyl iodides, bromidesA milder and more soluble base, often leading to higher yields and selectivity.[2][2]
3t-BuOKDMF80Alkyl halidesA strong base, useful for deprotonating less acidic amines.[3][4][3][4]
4NaHTHF/DMF0 to RTAlkyl halidesA strong, non-nucleophilic base. Requires careful handling under anhydrous conditions.General Knowledge
5K₂CO₃DMSORT to 60Alkyl halidesDMSO can accelerate SN2 reactions but can be difficult to remove.[5][6]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow start Start setup Reaction Setup: - this compound - Anhydrous Solvent - Inert Atmosphere start->setup add_base Add Base (e.g., K2CO3) setup->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide reaction Reaction at Elevated Temperature add_alkyl_halide->reaction workup Aqueous Work-up: - Quench with Water - Extraction reaction->workup purification Purification: - Drying - Concentration - Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: General workflow for the N-alkylation reaction.

Troubleshooting and Safety Considerations

  • Overalkylation: The formation of the di-alkylated product is a potential side reaction. To minimize this, use a slight excess of the starting amine or control the stoichiometry of the alkylating agent carefully. Some methods for selective mono-alkylation have been reported.[7][8]

  • Low Reactivity: If the reaction is sluggish, consider using a more reactive alkylating agent (iodide > bromide > chloride), a stronger base, a more polar solvent, or a higher reaction temperature.

  • Safety: Alkyl halides are often toxic and volatile; handle them in a well-ventilated fume hood. Strong bases like sodium hydride are flammable and react violently with water; handle with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and technical guidance for the Suzuki coupling of 6-Amino-2-chloro-4-methylnicotinonitrile with various arylboronic acids. The resulting 6-Amino-2-aryl-4-methylnicotinonitrile derivatives are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities. Given that this compound is an electron-rich chloro-heterocycle, careful selection of the catalytic system is crucial for achieving high yields.

Applications in Drug Discovery

The 2-aminopyridine core is a privileged structure in numerous biologically active compounds. The arylated derivatives of 6-Amino-4-methylnicotinonitrile, synthesized via Suzuki coupling, have shown potential as antimicrobial and anticancer agents. The introduction of diverse aryl and heteroaryl moieties allows for the fine-tuning of their pharmacological properties, making them attractive candidates for further investigation in drug development programs. For instance, various 2-amino-6-aryl nicotinonitrile derivatives have been synthesized and screened for their biological activities, demonstrating the importance of this structural motif in medicinal chemistry.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (this compound). This is often the rate-limiting step for less reactive chloro-substrates. The subsequent transmetalation involves the transfer of the aryl group from the boronic acid (activated by a base) to the palladium center. Finally, reductive elimination yields the desired 2-aryl-6-amino-4-methylnicotinonitrile product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product_out R¹-R² (Product) reductive_elimination->product_out reagents_in R¹-X (6-Amino-2-chloro-4- methylnicotinonitrile) reagents_in->oxidative_addition boronic_acid_in R²-B(OH)₂ (Arylboronic Acid) + Base boronic_acid_in->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle for the coupling of this compound.

Data Presentation: Reaction Conditions for Suzuki Coupling of Aminochloropyridines

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aminopyridine derivatives with various arylboronic acids. While specific data for this compound is not extensively published, these conditions provide a strong starting point for reaction optimization. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, is often critical for achieving high yields with electron-rich chloro-heterocycles.

EntryArylboronic AcidPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)1,4-Dioxane1101880-90
33-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O902460-75
42-Naphthylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)Acetonitrile/H₂O801675-85
54-Fluorophenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)Toluene1001290-98

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating system (e.g., oil bath)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene) and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-Amino-2-aryl-4-methylnicotinonitrile product.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Palladium catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert solvent Add Degassed Solvent (e.g., Toluene/Water) inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: A general experimental workflow for the Suzuki coupling of this compound.

Application Notes and Protocols for the Preparation of Biologically Active Pyrimidine Derivatives from 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and potential biological applications of novel pyrimidine derivatives, commencing from the readily available starting material, 6-Amino-2-chloro-4-methylnicotinonitrile. The described synthetic pathway offers a versatile platform for the generation of a library of compounds with potential therapeutic value, particularly in the fields of oncology and infectious diseases.

Introduction

Pyrimidine and its fused heterocyclic analogs are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The unique structural features of the pyrimidine ring allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. This document outlines a two-step synthetic sequence to produce a series of 4-amino-7-methylpyrimido[4,5-b]pyridine-5-carbonitrile derivatives from this compound. The initial step involves a cyclization reaction to form the core pyrimido[4,5-b]pyridine structure, followed by a nucleophilic aromatic substitution to introduce various amino functionalities, thereby creating a library of diverse molecules for biological screening.

Synthetic Pathway Overview

The overall synthetic strategy involves two key transformations:

  • Cyclization: Treatment of this compound with a suitable one-carbon synthon, such as formamide or dimethylformamide (DMF), to construct the fused pyrimidine ring, yielding a 4-chloro-7-methylpyrimido[4,5-b]pyridine-5-carbonitrile intermediate.

  • Amination: Subsequent nucleophilic aromatic substitution (SNAr) of the 4-chloro intermediate with a variety of primary and secondary amines to generate a library of 4-amino-7-methylpyrimido[4,5-b]pyridine-5-carbonitrile derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-methylpyrimido[4,5-b]pyridine-5-carbonitrile (Intermediate)

This protocol describes the cyclization of this compound to form the key chloro-pyrimidine intermediate. The reaction of 2-amino-3-cyanopyridines with formamide is a known method for the synthesis of the pyrimido[4,5-b]pyridine ring system.[3]

Materials:

  • This compound

  • Formamide

  • Dimethylformamide (DMF, optional solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 eq). Optionally, DMF can be used as a high-boiling solvent.

  • Heat the reaction mixture to reflux (typically 180-210 °C, depending on the solvent) and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-Chloro-7-methylpyrimido[4,5-b]pyridine-5-carbonitrile.

Protocol 2: Synthesis of 4-Amino-7-methylpyrimido[4,5-b]pyridine-5-carbonitrile Derivatives

This protocol details the nucleophilic aromatic substitution of the 4-chloro intermediate with various amines to generate a library of final products.

Materials:

  • 4-Chloro-7-methylpyrimido[4,5-b]pyridine-5-carbonitrile

  • A diverse set of primary and secondary amines (e.g., aniline derivatives, benzylamine, morpholine, piperidine)

  • Anhydrous solvent (e.g., ethanol, isopropanol, or DMF)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Round-bottom flask

  • Reflux condenser or microwave reactor

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a round-bottom flask or a microwave reaction vial, dissolve 4-Chloro-7-methylpyrimido[4,5-b]pyridine-5-carbonitrile (1.0 eq) in the chosen anhydrous solvent.

  • Add the desired amine (1.2-2.0 eq) and a base (1.5-3.0 eq).

  • Heat the reaction mixture to reflux or in a microwave reactor (e.g., 120-150 °C for 15-60 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-7-methylpyrimido[4,5-b]pyridine-5-carbonitrile derivative.

Data Presentation: Representative Biological Activities

The synthesized pyrimidine derivatives are expected to exhibit a range of biological activities. The following table summarizes representative IC50 values for structurally similar pyrimido[4,5-b]pyridine and other pyrimidine derivatives against various cancer cell lines and microbial strains, as reported in the literature. This data serves as a guide for the potential efficacy of the newly synthesized compounds.

Compound ClassTarget Organism/Cell LineBiological ActivityIC50 (µM)Reference
Pyridothienopyrimidine DerivativesBacillus cereusAntibacterial4[4]
Pyridothienopyrimidine DerivativesMCF-7 (Breast Cancer)Anticancer1.17 - 2.79[4][5]
Pyridothienopyrimidine DerivativesHepG-2 (Liver Cancer)Anticancer1.17 - 2.79[4][5]
Imidazo[4,5-b]pyridine DerivativesMCF-7 (Breast Cancer)Anticancer (CDK9 Inhibition)0.63 - 1.32[6]
Imidazo[4,5-b]pyridine DerivativesHCT116 (Colon Cancer)Anticancer (CDK9 Inhibition)0.63 - 1.32[6]
Pyridine-Urea DerivativesMCF-7 (Breast Cancer)Anticancer (VEGFR-2 Inhibition)0.11 - 1.88[1]

Mandatory Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

Conclusion

The synthetic protocols detailed in these application notes provide a robust and versatile methodology for the preparation of a diverse library of biologically active pyrimidine derivatives from this compound. The representative biological data suggests that these compounds hold significant promise as novel anticancer and antimicrobial agents. Further screening and optimization of these derivatives could lead to the identification of potent lead compounds for drug discovery and development.

References

Application Notes and Protocols: 6-Amino-2-chloro-4-methylnicotinonitrile in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-Amino-2-chloro-4-methylnicotinonitrile as a versatile precursor for the development of novel antimicrobial agents. The protocols and data presented herein are compiled from recent scientific literature, offering a guide for the synthesis and evaluation of potent antimicrobial compounds.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Consequently, there is an urgent and ongoing need for the discovery and development of new antimicrobial agents with novel mechanisms of action. The pyridine nucleus and its fused heterocyclic derivatives have been identified as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.

This compound is a key building block in the synthesis of a variety of heterocyclic compounds, particularly fused pyrimidine derivatives such as pyrido[2,3-d]pyrimidines. The presence of multiple reactive sites—an amino group, a chloro substituent, and a nitrile function—allows for diverse chemical transformations, making it an ideal starting material for generating molecular diversity in drug discovery programs. This document outlines synthetic strategies and protocols for leveraging this versatile precursor in the creation of potential new antimicrobial drugs.

Synthetic Pathways and Logical Relationships

The primary synthetic strategy involves the cyclocondensation of this compound with various reagents to construct fused heterocyclic systems. A common and effective approach is the synthesis of pyrido[2,3-d]pyrimidine derivatives, which have demonstrated significant antimicrobial activity. The general workflow for this synthesis is depicted below.

G cluster_start Starting Material cluster_synthesis Synthetic Transformation cluster_intermediate Intermediate cluster_derivatization Further Derivatization cluster_final Final Products cluster_evaluation Biological Evaluation A This compound B Cyclocondensation (e.g., with Formamide or Urea) A->B Reaction C 4-Amino-7-chloro-5-methyl- pyrido[2,3-d]pyrimidin-2(1H)-one/thione B->C Formation D Nucleophilic Substitution (e.g., with amines, thiols) C->D Reaction E Novel Pyrido[2,3-d]pyrimidine Derivatives D->E Synthesis F Antimicrobial Activity Screening (MIC Determination) E->F Testing

Caption: General workflow for the synthesis of antimicrobial agents.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize antimicrobial compounds. Researchers should adapt these methods based on the specific target molecule and available laboratory resources.

Protocol 1: Synthesis of 4-Amino-7-chloro-5-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

This protocol describes a common cyclization reaction to form the core pyrido[2,3-d]pyrimidine scaffold.

Materials:

  • This compound

  • Urea

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of this compound (1.0 eq.) and urea (1.5 eq.) in DMF (10 mL per gram of starting material) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux (approximately 150-160 °C) for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-water with stirring.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the desired 4-Amino-7-chloro-5-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one.

Protocol 2: Derivatization by Nucleophilic Aromatic Substitution

The chloro group at the 7-position of the pyrido[2,3-d]pyrimidine core is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups to modulate antimicrobial activity.

Materials:

  • 4-Amino-7-chloro-5-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one

  • A selected amine or thiol (e.g., morpholine, piperazine, thiophenol) (1.2 eq.)

  • A suitable solvent (e.g., DMF, Dioxane)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (2.0 eq.)

Procedure:

  • To a solution of 4-Amino-7-chloro-5-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one (1.0 eq.) in the chosen solvent, add the selected amine or thiol (1.2 eq.) and DIPEA (2.0 eq.).

  • The reaction mixture is heated to 80-100 °C for 4-6 hours, with reaction progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final derivatized product.

Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of compounds derived from aminonicotinonitrile precursors, demonstrating the potential antimicrobial efficacy of these scaffolds. The data is compiled from various studies and serves as a reference for the expected activity of newly synthesized analogs.

Compound IDR Group (at position 6 of nicotinonitrile)Test OrganismMIC (µg/mL)Reference
1a 4-ChlorophenylStaphylococcus aureus12.5[1]
1b 4-ChlorophenylBacillus subtilis25[1]
1c 4-ChlorophenylEscherichia coli50[1]
2a 4-MethoxyphenylStaphylococcus aureus25[1]
2b 4-MethoxyphenylBacillus subtilis50[1]
2c 4-MethoxyphenylEscherichia coli100[1]
3a 3,4-DimethoxyphenylStaphylococcus aureus12.5[1]
3b 3,4-DimethoxyphenylBacillus subtilis25[1]
3c 3,4-DimethoxyphenylEscherichia coli50[1]

Experimental Workflow Diagram

The logical flow of synthesizing and evaluating new antimicrobial agents from this compound is outlined in the following diagram.

G A Precursor Selection (this compound) B Synthesis of Core Scaffold (e.g., Pyrido[2,3-d]pyrimidine) A->B C Purification and Characterization (NMR, MS, etc.) B->C D Library Synthesis (Derivatization) C->D E Purification and Characterization of Derivatives D->E F Primary Antimicrobial Screening (e.g., Agar Diffusion) E->F G Quantitative Analysis (MIC Determination) F->G H Lead Compound Identification G->H I Further Optimization (Structure-Activity Relationship Studies) H->I

Caption: Drug discovery workflow.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential antimicrobial activity. The synthetic routes outlined in these application notes, particularly those leading to pyrido[2,3-d]pyrimidine derivatives, offer a robust platform for the generation of diverse chemical libraries for antimicrobial screening. The provided protocols and data serve as a foundational guide for researchers in the field of antimicrobial drug discovery to explore the chemical space around this promising scaffold. Further investigation into the structure-activity relationships of these derivatives is warranted to develop next-generation antimicrobial agents.

References

Application Note and Protocol: A Detailed Experimental Procedure for the Synthesis of 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 6-Amino-2-chloro-4-methylnicotinonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on a selective nucleophilic aromatic substitution reaction starting from the readily available 2,6-dichloro-4-methylnicotinonitrile. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the successful synthesis and purification of the target compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds with potential biological activities. The presence of multiple functional groups—an amino group, a chloro group, a nitrile, and a methyl-substituted pyridine core—makes it a versatile scaffold for further chemical modifications. This protocol details a reliable method for its preparation via selective amination of 2,6-dichloro-4-methylnicotinonitrile.

Overall Synthesis Scheme

The synthetic strategy involves the selective displacement of the chlorine atom at the 6-position of 2,6-dichloro-4-methylnicotinonitrile with an amino group. This selectivity is generally achievable due to the electronic properties of the pyridine ring system.

Reaction:

Experimental Protocol

This procedure is adapted from general methods for the selective amination of dichloropyridine derivatives.

Materials and Equipment:

  • Reagents:

    • 2,6-dichloro-4-methylnicotinonitrile

    • Ammonia solution (e.g., 28-30% in water or a solution in an organic solvent like methanol)

    • Anhydrous potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask or a sealed pressure vessel

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Reflux condenser (if not using a sealed vessel)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Fume hood

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask or a pressure vessel equipped with a magnetic stir bar, add 2,6-dichloro-4-methylnicotinonitrile.

  • Addition of Reagents: Add anhydrous potassium carbonate and anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Addition of Ammonia: To the stirred suspension, add the ammonia solution. If using a round-bottom flask, attach a reflux condenser. If using a pressure vessel, seal it securely.

  • Reaction: Heat the reaction mixture to the desired temperature (see table below) and stir vigorously for the specified duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate is present, filter the reaction mixture and wash the solid with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis.

ParameterValue
Starting Material 2,6-dichloro-4-methylnicotinonitrile
Molecular Weight ( g/mol )187.02
Reagent Ammonia (NH₃)
Molar Equivalents5 - 10 eq.
Base Potassium Carbonate (K₂CO₃)
Molar Equivalents2 - 3 eq.
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 80 - 120 °C
Reaction Time 12 - 24 hours
Product This compound
Molecular Weight ( g/mol )167.59
Expected Yield 60 - 80%

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 2,6-dichloro-4-methylnicotinonitrile, K₂CO₃, and DMF add_ammonia Add Ammonia Solution start->add_ammonia heat_stir Heat and Stir (80-120°C, 12-24h) add_ammonia->heat_stir cool Cool to Room Temperature heat_stir->cool extract Dilute with Water & Extract with Ethyl Acetate cool->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography end_product Pure this compound chromatography->end_product

Caption: Synthetic workflow for this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -NH₂, -C≡N).

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2,6-dichloro-4-methylnicotinonitrile and DMF are irritants. Avoid contact with skin and eyes.

  • Concentrated ammonia solutions are corrosive and have a pungent odor. Handle with care.

  • If using a sealed pressure vessel, ensure it is properly rated for the reaction temperature and pressure.

Conclusion

The protocol described provides a detailed and reliable method for the synthesis of this compound. This procedure is suitable for laboratory-scale synthesis and can be adapted for larger scales with appropriate safety considerations. The target compound is obtained in good yield and purity, making this method valuable for researchers in organic synthesis and medicinal chemistry.

Application Notes and Protocols for the Large-Scale Synthesis of 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 6-Amino-2-chloro-4-methylnicotinonitrile, a valuable intermediate in pharmaceutical development. The synthesis is presented as a two-step process, commencing with the preparation of the key precursor, 2,6-dichloro-4-methylnicotinonitrile, followed by a selective amination to yield the final product.

Step 1: Synthesis of 2,6-dichloro-4-methylnicotinonitrile

The initial step involves the conversion of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to 2,6-dichloro-4-methylnicotinonitrile. This reaction is achieved in high yield using phosphorus oxychloride.

Experimental Protocol

Materials:

  • 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Deionized water

  • Appropriate reaction vessel (pressure-rated) and workup equipment

Procedure:

  • In a suitable pressure-rated reaction vessel, charge 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and phosphorus oxychloride.

  • Seal the reaction vessel and heat the mixture to 180°C for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Slowly add crushed ice to the residue to quench the reaction. This will cause the product to precipitate.

  • Collect the solid product by filtration and wash with deionized water.

  • Dry the product under vacuum to afford 2,6-dichloro-4-methylnicotinonitrile.

Quantitative Data
ParameterValueReference
Yield92%[1]
Purity>95% (typically)Assumed based on high yield and subsequent use
ScaleMulti-gram to KilogramThe protocol is amenable to large-scale production.

Step 2: Selective Amination of 2,6-dichloro-4-methylnicotinonitrile

The second step is the regioselective amination of 2,6-dichloro-4-methylnicotinonitrile at the 6-position to yield this compound. Two potential large-scale methods are presented: a high-pressure ammonia-mediated nucleophilic aromatic substitution (SNAr) and a palladium-catalyzed Buchwald-Hartwig amination.

Method A: High-Pressure Nucleophilic Aromatic Substitution (SNAr) with Ammonia

This method is a cost-effective approach for large-scale production, utilizing ammonia as the aminating agent under elevated temperature and pressure.

Experimental Protocol

Materials:

  • 2,6-dichloro-4-methylnicotinonitrile

  • Anhydrous ammonia (liquid or gas)

  • A suitable polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • High-pressure reactor (autoclave)

Procedure:

  • Charge the high-pressure reactor with 2,6-dichloro-4-methylnicotinonitrile and the chosen solvent.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce a molar excess of anhydrous ammonia into the reactor.

  • Heat the reactor to a temperature in the range of 150-200°C. The internal pressure will increase significantly.

  • Maintain the reaction at the set temperature for a specified duration (e.g., 12-24 hours), with continuous stirring.

  • After the reaction is complete, cool the reactor to room temperature, which will decrease the internal pressure.

  • Carefully vent the excess ammonia in a well-ventilated fume hood.

  • The product can be isolated by precipitation upon addition of water, followed by filtration, washing with water, and drying.

Projected Quantitative Data (Optimization may be required)
ParameterProjected Value
Yield60-80%
Purity>95% after recrystallization
Key Reaction Conditions150-200°C, High Pressure

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

This method offers a more selective and potentially higher-yielding alternative under milder conditions, using a palladium catalyst and a suitable ligand.

Experimental Protocol

Materials:

  • 2,6-dichloro-4-methylnicotinonitrile

  • Ammonia source (e.g., ammonia solution in a suitable solvent, or an ammonia surrogate like benzophenone imine followed by hydrolysis)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an inert atmosphere (glovebox or under argon/nitrogen), charge a reaction vessel with the palladium catalyst, phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent to the vessel.

  • Add the 2,6-dichloro-4-methylnicotinonitrile to the mixture.

  • Add the ammonia source to the reaction mixture.

  • Heat the reaction mixture to a temperature in the range of 80-120°C and stir for the required reaction time (typically monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Projected Quantitative Data (Optimization may be required)
ParameterProjected Value
Yield70-90%
Purity>98% after purification
Key Reaction Conditions80-120°C, Inert Atmosphere

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Selective Amination A 6-hydroxy-4-methyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile B 2,6-dichloro-4-methylnicotinonitrile A->B POCl₃, 180°C, 6h Yield: 92% C This compound B->C Method A: NH₃, High T/P or Method B: Pd-Catalysis

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow cluster_precursor Precursor Synthesis Workflow cluster_amination Amination Workflow (General) P1 Reaction Setup: Charge reactants (Starting Material, POCl₃) P2 Reaction: Heat to 180°C for 6 hours P1->P2 P3 Workup: Distill excess POCl₃, Quench with ice P2->P3 P4 Isolation: Filter, Wash, and Dry the precursor P3->P4 A1 Reaction Setup: Charge Precursor, Solvent, Aminating Agent +/- Catalyst A2 Reaction: Apply heat and/or pressure A1->A2 A3 Workup: Quench reaction, Extract product A2->A3 A4 Purification: Recrystallization or Chromatography A3->A4

Caption: General experimental workflows for the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: 6-Amino-2-chloro-4-methylnicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-Amino-2-chloro-4-methylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common strategy involves a two-stage process. The first stage is the synthesis of the precursor, 2-chloro-4-methylnicotinonitrile. The second stage is the amination of this precursor at the 6-position to yield the final product.

Q2: Which methods are recommended for the amination of 2-chloro-4-methylnicotinonitrile?

Two primary methods are recommended for the amination of the 2-chloro-4-methylnicotinonitrile precursor:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds with aryl chlorides. It offers high functional group tolerance and typically proceeds under milder conditions than traditional methods.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): In this method, an amino group source, such as ammonia or an ammonia equivalent, displaces the chloride at the 6-position. The pyridine ring's electron-withdrawing nitrogen atom activates the 2- and 6-positions for nucleophilic attack.[3][4] This reaction can sometimes be promoted by microwave irradiation.[4][5]

Q3: How do I purify the final product, this compound?

Standard purification techniques for organic compounds can be employed. Column chromatography on silica gel is a common method for separating the desired product from unreacted starting materials, catalyst residues (in the case of Buchwald-Hartwig amination), and any side products. Recrystallization from a suitable solvent system may also be an effective purification method.

Q4: What are the key safety precautions to take during the synthesis?

  • Phosphorus oxychloride (POCl3): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Palladium catalysts: While generally not highly toxic, palladium catalysts should be handled with care, and inhalation of fine powders should be avoided.

  • Solvents: Many organic solvents used in the synthesis are flammable and may have associated health risks. Ensure proper ventilation and avoid ignition sources.

  • General Handling: Always wear appropriate PPE and consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting Guides

Problem 1: Low or No Yield in the Synthesis of 2-chloro-4-methylnicotinonitrile (Precursor)
Potential Cause Suggested Solution
Inefficient Condensation The initial condensation reaction is sensitive to the catalyst and reaction conditions. Ensure the catalyst, such as β-alanine or piperidine acetate, is fresh and used in the correct stoichiometric amount.[6] The reaction temperature should be maintained in the optimal range of 20-30 °C.[6]
Incomplete Chlorination The chlorination step using phosphorus oxychloride (POCl3) requires elevated temperatures (typically 80-110 °C) to proceed to completion.[6] Insufficient heating or reaction time can lead to incomplete conversion. The use of a mixture of POCl3 and PCl5 can sometimes improve chlorination efficiency.[7]
Hydrolysis of Intermediates The intermediates in the synthesis can be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis, which can lead to the formation of unwanted side products.
Side Reactions The use of unstable starting materials, such as 4,4-dimethoxybutan-2-one, has been reported to result in lower yields.[6] The described method using (E)-4-(dimethylamino)but-3-en-2-one is generally more reliable.[6]
Problem 2: Low or No Yield in the Amination of 2-chloro-4-methylnicotinonitrile
Potential Cause Suggested Solution
Low Catalyst Activity (Buchwald-Hartwig) The palladium catalyst's activity is crucial. Ensure the palladium source is not deactivated. Consider using a pre-catalyst for more reliable formation of the active Pd(0) species.[1] The choice of ligand is also critical; bulky, electron-rich phosphine ligands are often necessary for activating C-Cl bonds.[1]
Inappropriate Base (Buchwald-Hartwig) A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[1] If your substrate is base-sensitive, weaker bases like K3PO4 or Cs2CO3 can be used, but this may necessitate a more active catalyst system and higher temperatures.[1]
Oxygen Contamination The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.[1]
Hydrodehalogenation Side Reaction The replacement of the chloro group with a hydrogen atom is a common side reaction. This can be minimized by ensuring strictly anhydrous conditions and using a slight excess of the amine.[1]
Insufficient Activation (SNAr) For SNAr to occur, the pyridine ring needs to be sufficiently electron-deficient. While the nitrile group provides some activation, elevated temperatures or microwave irradiation may be necessary to achieve a reasonable reaction rate.[4][5]

Experimental Protocols

Synthesis of 2-chloro-4-methylnicotinonitrile (Precursor)

This two-step protocol is adapted from patent CN103508945A.[6]

Step 1: Synthesis of 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide

  • To a 250 mL four-necked flask equipped with a mechanical stirrer and thermometer, add 100 mL of methanol.

  • Add 3 g (0.05 mol) of glacial acetic acid, 0.2 g of β-alanine, and 23.1 g (0.204 mol) of (E)-4-(dimethylamino)but-3-en-2-one.

  • Stir the mixture and cool using a water bath.

  • At room temperature, add 13.2 g (0.2 mol) of malononitrile dropwise over 1-2 hours.

  • After the addition is complete, continue stirring at room temperature for 24 hours.

  • Cool the reaction mixture to 5-10 °C in an ice-water bath.

  • Collect the resulting orange solid by suction filtration, wash the filter cake with 10 mL of ice-cold methanol, and dry to obtain the intermediate product.

Step 2: Synthesis of 2-chloro-4-methylnicotinonitrile

  • In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 17.9 g (0.1 mol) of the intermediate from Step 1 and 23 g (0.15 mol) of phosphorus oxychloride.

  • Stir the mixture and slowly heat to reflux (105-110 °C) using an oil bath. Maintain reflux for 5 hours.

  • Cool the reaction mixture to room temperature with a water bath.

  • Slowly pour the reaction solution into 100 mL of ice water. Caution: This is a highly exothermic reaction that generates hydrogen chloride gas. Perform this in a well-ventilated fume hood and absorb the off-gas with a sodium hydroxide solution.

  • Extract the aqueous mixture with 100 mL of dichloromethane.

  • Evaporate the organic phase to dryness to obtain the crude product.

  • The crude product can be further purified by column chromatography or recrystallization.

Buchwald-Hartwig Amination of 2-chloro-4-methylnicotinonitrile

This is a general protocol and may require optimization for this specific substrate.

  • In an oven-dried Schlenk tube, add the palladium source (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., RuPhos, BrettPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).

  • Add 2-chloro-4-methylnicotinonitrile (1 equivalent).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the amine source (e.g., ammonia equivalent or primary/secondary amine, 1.2-1.5 equivalents) and the anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimization Data

The following tables provide starting points for optimizing the reaction conditions.

Table 1: Optimization of Precursor Synthesis (from CN103508945A) [6]

ParameterCondition 1Condition 2Condition 3
Catalyst (Step 1) β-alaninePiperidine acetate-
Yield69.3%75.5%-
Solvent (Step 1) MethanolToluene-
Yield88.4%83.3%-
Chlorinating Agent (Step 2) POCl3POCl3/PCl5 mix-
Yield63%62%-
Temperature (Step 2) 105-110 °C80-85 °C-
Yield63%37.6%-

Table 2: General Optimization Parameters for Buchwald-Hartwig Amination

ParameterRange/OptionsNotes
Palladium Source Pd2(dba)3, Pd(OAc)2, G3/G4 Pre-catalystsPre-catalysts can offer higher activity and reproducibility.[1]
Ligand RuPhos, BrettPhos, DavePhos, JosiphosBulky, electron-rich ligands are preferred for C-Cl bond activation.[1]
Base NaOtBu, LHMDS, K3PO4, Cs2CO3The choice of base depends on the substrate's sensitivity.[1]
Solvent Toluene, 1,4-Dioxane, THFMust be anhydrous and degassed.[1]
Temperature 80-110 °CHigher temperatures may be needed for less reactive substrates.[1]
Catalyst Loading 1-5 mol%Higher loading may be necessary for challenging couplings.[1]

Process Diagrams

Synthesis_Workflow Synthetic Workflow for this compound cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amination A Reactants: (E)-4-(dimethylamino)but-3-en-2-one Malononitrile B Condensation Catalyst: β-alanine Solvent: Methanol Temp: RT A->B C Intermediate: 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide B->C D Chlorination & Cyclization Reagent: POCl3 Temp: 105-110 °C C->D E Precursor: 2-chloro-4-methylnicotinonitrile D->E F Amination Method E->F Proceed to Amination G Buchwald-Hartwig Amination Catalyst: Pd(0)/Ligand Base: NaOtBu F->G H Nucleophilic Aromatic Substitution Reagent: NH3 source Conditions: High Temp/Microwave F->H I Final Product: This compound G->I H->I

Caption: Synthetic workflow for this compound.

Troubleshooting_Amination Troubleshooting Low Yield in Amination Step cluster_buchwald Buchwald-Hartwig cluster_snar SNAr Start Low or No Product Yield? Method Amination Method? Start->Method Catalyst Check Catalyst System: - Use a pre-catalyst - Select bulky, electron-rich ligand - Increase catalyst loading (up to 5 mol%) Method->Catalyst Buchwald-Hartwig Activation Increase Reaction Energy: - Raise temperature - Use microwave irradiation Method->Activation SNAr Base Verify Base: - Use strong, non-nucleophilic base (e.g., NaOtBu) - Ensure base is anhydrous Catalyst->Base Conditions Optimize Conditions: - Ensure inert atmosphere (Ar/N2) - Use dry, degassed solvent - Increase temperature (80-110 °C) Base->Conditions SideReaction Check for Hydrodehalogenation: - Ensure strictly anhydrous conditions - Use a slight excess of amine Conditions->SideReaction Solvent Solvent Choice: - Consider polar aprotic solvents (e.g., DMSO, DMF) Activation->Solvent

Caption: Troubleshooting decision tree for the amination of 2-chloro-4-methylnicotinonitrile.

References

Technical Support Center: Reactions with 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2-chloro-4-methylnicotinonitrile. The following sections address common issues, particularly the formation of side products, to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: Based on the reactivity of the functional groups (amino, chloro, and nitrile) on the pyridine ring, several side products can be anticipated. The most common include:

  • Hydrolysis Products: The nitrile group can undergo hydrolysis to form 6-Amino-2-chloro-4-methylnicotinamide or further to 6-Amino-2-chloro-4-methylnicotinic acid. Similarly, the 2-chloro group is susceptible to hydrolysis, especially under basic conditions, yielding 6-Amino-2-hydroxy-4-methylnicotinonitrile.

  • Dimerization Products: Like many aminopyridines, dimerization can occur under certain reaction conditions, leading to complex impurities that can be difficult to characterize and remove.

  • Products from Reactions with Solvents or Reagents: The highly reactive nature of the starting material can lead to reactions with certain solvents or excess reagents. For instance, the amino group can be acylated by acid chloride or anhydride reagents if they are used in the reaction.

Q2: How can I detect the formation of these side products during my reaction?

A2: A combination of analytical techniques is recommended for monitoring the reaction progress and detecting side products. Thin Layer Chromatography (TLC) is a quick and effective method for initial screening. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for the structural elucidation of unknown side products.

Q3: Are there any known incompatible reagents or conditions to avoid when working with this compound?

A3: Strong acidic or basic conditions should be used with caution, as they can promote the hydrolysis of both the nitrile and the chloro groups. Elevated temperatures can also accelerate the formation of side products, including dimers. Reagents with multiple reactive sites that could cross-react with the amino or chloro groups should be carefully considered and protected if necessary.

Troubleshooting Guide: Minimizing Side Product Formation

This guide provides specific troubleshooting advice to minimize the formation of common side products.

Observed Issue Potential Cause Recommended Solution
Formation of 6-Amino-2-chloro-4-methylnicotinamide Hydrolysis of the nitrile group due to the presence of water and/or acidic/basic conditions.Ensure all solvents and reagents are anhydrous. If the reaction must be run in the presence of water, consider lowering the reaction temperature and duration. Use of buffered conditions can also help to control the pH.
Formation of 6-Amino-2-hydroxy-4-methylnicotinonitrile Hydrolysis of the 2-chloro group, often catalyzed by base.Avoid strong bases. If a base is required, consider using a non-nucleophilic, hindered base. Running the reaction at a lower temperature can also significantly reduce the rate of this side reaction.
Presence of High Molecular Weight Impurities (Potential Dimers) High reaction concentration or prolonged reaction times at elevated temperatures.Reduce the concentration of the starting material. Optimize the reaction time and temperature to favor the desired product formation.
Unexpected Side Products Reaction with solvent (e.g., nucleophilic solvents) or impurities in reagents.Use high-purity, non-reactive solvents. Ensure the purity of all starting materials and reagents before use.

Key Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the 2-position

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DMSO, or NMP) under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base (e.g., DIPEA or Cs₂CO₃) (1.5 - 2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagram illustrates a typical reaction pathway for this compound and the potential formation of common side products.

Reaction_Pathway A This compound B Desired Product (e.g., SNAr) A->B  Nucleophile / Base   C Side Product: 6-Amino-2-chloro-4-methylnicotinamide A->C  H₂O / H⁺ or OH⁻   D Side Product: 6-Amino-2-hydroxy-4-methylnicotinonitrile A->D  OH⁻ / H₂O   E Side Product: Dimer A->E  Heat / High Conc.  

Caption: Reaction pathways of this compound.

Technical Support Center: Purification of 6-Amino-2-chloro-4-methylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 6-Amino-2-chloro-4-methylnicotinonitrile and its derivatives by column chromatography.

Troubleshooting Guide

Our troubleshooting guide is designed to provide solutions to common issues encountered during the column chromatography of these specific chemical compounds.

Issue IDQuestionPotential Causes & Solutions
CC-01 My compound is stuck on the silica gel and won't elute, even with a highly polar mobile phase. Cause: The basic amino group on the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption.[1] Solution: To mitigate this, add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase. This will compete with your compound for the active sites on the silica gel, allowing it to elute.[1] Before proceeding with a large-scale column, it's advisable to test the stability of your compound on a TLC plate by spotting it, waiting for an hour, and then developing it to see if any degradation has occurred.[2]
CC-02 I'm observing significant peak tailing in my fractions. Cause: Peak tailing can be a result of secondary interactions between your compound and the stationary phase, similar to the cause of irreversible binding. It can also be caused by column overload. Solution: As with the issue of compounds getting stuck, adding a basic modifier like triethylamine to the mobile phase can significantly improve peak shape.[1] If the problem persists, try reducing the amount of sample loaded onto the column.
CC-03 My compound appears to be decomposing on the column. Cause: Some compounds are unstable on acidic silica gel.[2] The combination of the stationary phase and the solvent can sometimes catalyze degradation. Solution: First, confirm the instability by performing a 2D TLC. Spot your compound, run the TLC in one direction, let the plate dry, and then run it again in the perpendicular direction with the same solvent system. If you see spots that are not on the diagonal, your compound is likely decomposing.[2] If instability is confirmed, consider using a less acidic stationary phase, such as deactivated silica gel or alumina.[2]
CC-04 I'm having trouble separating my desired product from a closely related impurity. Cause: The polarity difference between your product and the impurity may not be sufficient for good separation with the current solvent system. Solution: Fine-tune your mobile phase. Try different solvent systems with varying polarities. Sometimes, switching to a different solvent with a different selectivity (e.g., using dichloromethane instead of ethyl acetate) can improve separation. You can also try a very slow, shallow gradient elution to improve resolution.
CC-05 The purification is successful, but my final product is contaminated with triethylamine. Cause: Triethylamine is a high-boiling point base and can be difficult to remove completely by rotary evaporation. Solution: After pooling the fractions containing your product, you can remove the triethylamine by co-evaporation with a lower-boiling point solvent like dichloromethane or by performing a mild acidic wash during the work-up, provided your compound is stable to acid.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound derivatives?

A1: For most applications, standard silica gel (60 Å, 230-400 mesh) is a good starting point. However, due to the basic nature of the aminopyridine moiety, which can lead to strong interactions with acidic silica, you might encounter issues like peak tailing or irreversible adsorption.[1] In such cases, using deactivated silica gel (treated with a base) or a different stationary phase like alumina can be beneficial.[2]

Q2: How do I choose the right mobile phase for my column?

A2: The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.3 for your target compound on a TLC plate, with good separation from impurities.[2] A common starting point for aminonicotinonitrile derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3][4] If your compound is highly polar, you may need to add a small amount of an even more polar solvent like methanol. Remember to add a small percentage of triethylamine (0.1-1%) to your mobile phase to improve peak shape and prevent your compound from sticking to the column.[1]

Q3: Should I use isocratic or gradient elution?

A3: If your TLC shows a good separation between your product and all impurities with a single solvent system, isocratic elution (using a constant mobile phase composition) is simpler. However, if there are multiple impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase during the separation) will likely provide a better and faster purification.

Q4: My compound is not very soluble in the mobile phase. How can I load it onto the column?

A4: If your compound has poor solubility in the mobile phase, you can use a "dry loading" technique. Dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel to the solution, and then evaporate the solvent to dryness. The resulting free-flowing powder containing your adsorbed compound can then be carefully added to the top of your packed column.

Q5: Are there alternative purification methods if column chromatography fails?

A5: Yes. If you are unable to achieve the desired purity with column chromatography, you can consider other techniques such as recrystallization, preparative thin-layer chromatography (prep-TLC), or High-Performance Liquid Chromatography (HPLC). For some aminopyridine derivatives, ion-exchange chromatography has also been used successfully.[5]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol provides a general workflow for the purification of a this compound derivative.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using different solvent systems (e.g., varying ratios of hexanes:ethyl acetate with 0.5% triethylamine).

    • Identify a solvent system that gives your desired product an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Packing:

    • Choose an appropriate size glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, creating a uniform and crack-free bed. Do not let the silica run dry.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.

    • Dry Loading: If the product is not very soluble in the mobile phase, pre-adsorb it onto a small amount of silica gel and carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the mobile phase identified during TLC analysis.

    • If using a gradient, gradually increase the polarity of the mobile phase. A typical gradient for a substituted nicotinonitrile could be starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.[3]

    • Maintain a constant flow rate.

  • Fraction Collection:

    • Collect the eluent in a series of test tubes or flasks.

    • Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing them under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation

Table 1: Example Solvent Systems and Corresponding Rf Values

The following table provides an illustrative example of solvent systems and expected Rf values for a hypothetical this compound derivative and common impurities. These values are for guidance only and should be optimized for your specific compound.

EntryCompoundMobile Phase (v/v/v)Rf Value (approx.)
1Starting Material (less polar)Hexanes:EtOAc:TEA (80:20:0.5)0.6
2Product Hexanes:EtOAc:TEA (80:20:0.5)0.3
3Polar ImpurityHexanes:EtOAc:TEA (80:20:0.5)0.1
4Starting Material (less polar)CH₂Cl₂:MeOH:TEA (98:2:0.5)0.8
5Product CH₂Cl₂:MeOH:TEA (98:2:0.5)0.5
6Polar ImpurityCH₂Cl₂:MeOH:TEA (98:2:0.5)0.2

Visualizations

TroubleshootingWorkflow start Problem Encountered stuck Compound Stuck on Column? start->stuck tailing Peak Tailing? stuck->tailing No add_base Add 0.1-1% Triethylamine to Mobile Phase stuck->add_base Yes decomposition Compound Decomposition? tailing->decomposition No tailing->add_base Yes reduce_load Reduce Sample Load tailing->reduce_load Also consider separation Poor Separation? decomposition->separation No check_stability Check Stability on 2D TLC decomposition->check_stability Yes optimize_mobile Optimize Mobile Phase (Solvent & Gradient) separation->optimize_mobile Yes end Problem Resolved separation->end No add_base->end reduce_load->end check_stability->separation Stable change_stationary Use Deactivated Silica or Alumina check_stability->change_stationary Decomposition Confirmed change_stationary->end optimize_mobile->end

Caption: Troubleshooting workflow for common column chromatography issues.

PurificationWorkflow start Start: Crude Product tlc 1. TLC Analysis (Optimize Mobile Phase) start->tlc packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Wet or Dry Method) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection & TLC Monitoring elution->collection isolation 6. Combine Pure Fractions & Evaporate Solvent collection->isolation end End: Purified Product isolation->end

Caption: General experimental workflow for column chromatography purification.

References

Technical Support Center: 6-Amino-2-chloro-4-methylnicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Amino-2-chloro-4-methylnicotinonitrile and improving its yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a common and effective synthetic route for this compound?

A common and efficient method is a two-step synthesis. The first step involves the chlorination of a pyridine precursor, such as 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, to produce the key intermediate, 2,6-dichloro-4-methylnicotinonitrile. The second step is a selective nucleophilic aromatic substitution (SNAr) reaction, where the dichloro-intermediate is aminated to yield the final product.

Q2: My yield for the first step, the synthesis of 2,6-dichloro-4-methylnicotinonitrile, is low. What are the potential causes and solutions?

Low yield in the chlorination step often stems from incomplete reaction, reagent hydrolysis, or improper workup.

  • Incomplete Reaction: The conversion of the dihydroxy precursor to the dichloro-intermediate requires harsh conditions. Ensure that the reaction temperature and duration are sufficient. For example, heating with phosphorus oxychloride (POCl₃) in a sealed pressure tube at 180°C for 6 hours has been reported to give a high yield.[1]

  • Reagent Quality and Ratio: Use of phosphorus oxychloride (POCl₃) is standard. In some cases, the addition of phosphorus pentachloride (PCl₅) can improve the reaction's effectiveness by ensuring a completely anhydrous environment and reacting with any remaining hydroxyl groups.[2]

  • Hydrolysis During Workup: The product, 2,6-dichloro-4-methylnicotinonitrile, is sensitive to moisture and can hydrolyze back to hydroxy-substituted species. The workup should be performed carefully by quenching the reaction mixture with crushed ice, which keeps the temperature low and minimizes hydrolysis, followed by rapid filtration.[1]

Q3: I am struggling with low yields during the second step (amination to this compound). What should I investigate?

Low yields in the amination step are typically related to reaction conditions, reagent choice, or substrate reactivity.

  • Insufficient Temperature: Nucleophilic aromatic substitution on an electron-deficient ring like pyridine can be slow. Elevated temperatures, often in the range of 80-140°C, are frequently necessary to drive the reaction to completion.[3]

  • Inappropriate Base or Solvent: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to neutralize the HCl formed during the reaction.[3][4] The choice of a polar aprotic solvent like DMF or acetonitrile (MeCN) is also important to dissolve the reagents and facilitate the reaction.[3][4]

  • Substrate Deactivation: The presence of an electron-donating amino group on a similar compound, 4-Amino-2,6-dichloropyrimidine, deactivates the ring towards further nucleophilic attack, which can make the reaction challenging.[3] A similar effect might be observed here, necessitating optimized and potentially forcing conditions.

Q4: I am observing multiple products and impurities in my amination reaction. How can I improve the selectivity?

Formation of multiple products is usually due to a lack of regioselectivity or over-reaction.

  • Regioselectivity: In 2,6-dichloro-4-methylnicotinonitrile, the chlorine atom at the 6-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position due to electronic effects and potentially greater steric hindrance at the C2 position.[4] To favor mono-substitution at the desired position, it is advisable to use a controlled stoichiometry of the aminating agent and maintain the lowest possible reaction temperature that allows the reaction to proceed at a reasonable rate.

  • Disubstitution: The formation of a 2,6-diamino byproduct can occur if the reaction conditions are too harsh or if an excess of the aminating agent is used. Monitor the reaction closely using TLC or LC-MS and quench it once the starting material is consumed to prevent further reaction.

  • Hydrolysis: If water is present in the reaction mixture, the remaining chloro-substituent can hydrolyze, leading to a hydroxy-byproduct.[3] Ensure all solvents and reagents are anhydrous.

Q5: What general laboratory practices can help improve my overall yield?

Beyond specific reaction parameters, fundamental laboratory techniques are critical for maximizing yield.

  • Ensure Dry Glassware and Reagents: Moisture can interfere with both the chlorination and amination steps, leading to unwanted side products.[5][6] Always use flame-dried or oven-dried glassware and anhydrous solvents.

  • Accurate Stoichiometry: Precisely measure all reagents to ensure correct molar ratios, avoiding excess that could lead to side reactions or purification difficulties.[5]

  • Careful Workup and Transfer: Product can be lost during transfers between flasks, extractions, and filtration.[5][6] Rinse glassware with the reaction solvent to recover all material. During liquid-liquid extractions, ensure complete separation of layers.

  • Monitor the Reaction: Use techniques like TLC or LC-MS to track the consumption of starting material and the formation of the product. Quench the reaction at the optimal time to prevent the formation of degradation products or byproducts.[5]

Quantitative Data on Reaction Conditions

The tables below summarize various reported conditions for the key steps in the synthesis. These should serve as a starting point for optimization.

Table 1: Comparison of Chlorination Reaction Conditions to Synthesize 2,6-Dichloro-4-methylnicotinonitrile

Starting MaterialChlorinating Agent(s)SolventTemperature (°C)Time (h)Reported Yield (%)Reference
6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrilePhosphorus Oxychloride (POCl₃)None (POCl₃ as solvent)180 (Pressure Tube)692[1]
2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamidePOCl₃None (POCl₃ as solvent)105-110 (Reflux)5~75 (for this step)[2]
2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamidePOCl₃ (1.5 eq) + PCl₅ (0.5 eq)Not specifiedNot specifiedNot specified62[2]

Table 2: General Optimization Parameters for Aromatic Amination (SNAr)

Note: This data is based on analogous aminations of chloro-substituted pyridines/pyrimidines and should be adapted for the specific substrate.

BaseSolventTemperature Range (°C)SuitabilityReference
K₂CO₃ / Cs₂CO₃DMF140Effective for catalyst-free SNAr reactions.[3]
Triethylamine (Et₃N)Acetonitrile (MeCN)RefluxCommon organic base, suitable for many SNAr reactions.[4]
NaOtBu / LiHMDSDioxane / Toluene80-120Stronger bases, often used in Palladium-catalyzed aminations but can be effective in thermal SNAr.[3]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-4-methylnicotinonitrile

This protocol is adapted from a reported high-yield synthesis.[1]

  • Preparation: In a clean, dry pressure tube, place 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) in sufficient quantity to fully dissolve and stir the starting material (e.g., 3-5 mL per gram of starting material).

  • Reaction: Seal the pressure tube tightly and heat the reaction mixture to 180°C in a suitable heating block or oil bath for 6 hours with magnetic stirring.

  • Quenching: After cooling the reaction to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Isolation: Slowly and carefully add crushed ice to the residue. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to afford 2,6-dichloro-4-methylnicotinonitrile, which may be used without further purification.

Protocol 2: General Procedure for Amination to this compound

This is a general protocol for a catalyst-free SNAr amination.[3]

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloro-4-methylnicotinonitrile (1.0 eq), the aminating agent (e.g., a solution of ammonia in an organic solvent, 1.0-1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to the flask (e.g., 5-10 mL per mmol of the starting material).

  • Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visual Guides

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination (SNAr) A 6-Hydroxy-4-methyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile B 2,6-Dichloro-4-methylnicotinonitrile A->B  POCl₃, Δ   C This compound B->C  NH₃ (source), Base, Δ   Experimental_Workflow arrow arrow Start Start: Dry Glassware & Reagents Chlorination Step 1: Chlorination Reaction (e.g., POCl₃, 180°C) Start->Chlorination Quench1 Quench & Isolate Intermediate (Ice, Filtration) Chlorination->Quench1 Check1 Check Purity of Intermediate (TLC/NMR) Quench1->Check1 Amination Step 2: Amination Reaction (NH₃ source, Base, Δ) Check1->Amination Purity OK Workup2 Aqueous Workup & Extraction Amination->Workup2 Purify Purification (Column Chromatography or Recrystallization) Workup2->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze Troubleshooting_Tree Problem Problem: Low Overall Yield CheckStep1 Low Yield in Step 1 (Chlorination)? Problem->CheckStep1 CheckStep2 Low Yield in Step 2 (Amination)? Problem->CheckStep2 Cause1A Cause: Incomplete Reaction CheckStep1->Cause1A Yes Cause1B Cause: Hydrolysis CheckStep1->Cause1B Yes Cause2A Cause: Incomplete Reaction CheckStep2->Cause2A Yes Cause2B Cause: Side Products CheckStep2->Cause2B Yes Solution1A Action: - Increase Temperature/Time - Use Additive (PCl₅) Cause1A->Solution1A Solution1B Action: - Use Anhydrous Reagents - Careful Quenching (Ice) Cause1B->Solution1B Solution2A Action: - Increase Temperature - Check Base/Solvent Cause2A->Solution2A Solution2B Action: - Lower Temperature - Control Stoichiometry - Use Anhydrous Conditions Cause2B->Solution2B

References

troubleshooting guide for Suzuki coupling with 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 6-Amino-2-chloro-4-methylnicotinonitrile in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not proceeding, or the yield is very low. What are the common causes?

Low or no yield in the Suzuki coupling of this compound can stem from several factors. The substrate itself presents challenges due to the electron-rich nature of the aminopyridine ring and the presence of a coordinating amino group, which can inhibit the palladium catalyst.[1] Furthermore, the chloro substituent is less reactive than bromo or iodo groups, making the initial oxidative addition step of the catalytic cycle more difficult.[2][3] Key areas to investigate include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, leading to catalyst deactivation.[1][4]

  • Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for this challenging substrate. More electron-rich and sterically hindered ligands are often required to facilitate the oxidative addition of the aryl chloride.[1][2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and must be carefully optimized.[5][6]

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxidation, which can halt the catalytic cycle.[4]

Q2: I am observing significant formation of side products such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

Side product formation is a common issue in Suzuki coupling reactions. Here’s how to address the most frequent ones:

  • Protodeboronation: This occurs when the boronic acid reacts with a proton source (often water) instead of the palladium complex.[4] To mitigate this, consider using anhydrous solvents, a less nucleophilic base, or more stable boronic esters (e.g., pinacol esters).[4][7]

  • Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen.[4] Thoroughly degassing all solvents and maintaining an inert atmosphere throughout the reaction is crucial.

  • Dehalogenation: The chloro group on the starting material can be replaced by a hydrogen atom. This can be caused by certain solvents or bases acting as a hydride source.[1][8] Choosing a non-reducing solvent and optimizing the base can help minimize this side reaction.

Q3: Can I perform the Suzuki coupling on this compound without protecting the amino group?

Yes, it is often possible to perform the Suzuki coupling without protecting the amino group.[9] However, the unprotected amino group can contribute to catalyst inhibition.[10] The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can sterically shield the palladium center and favor the desired cross-coupling over catalyst inhibition.[4][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Catalyst Inhibition/Deactivation • Switch to bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[4][11] • Consider using a more robust palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst).[12] • A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[7]
Ineffective Base • Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging substrates.[4] • Ensure the base is fresh, dry, and finely powdered for optimal reactivity.
Inappropriate Solvent System • A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often used.[5][6] • Ensure solvents are thoroughly degassed to remove oxygen.[4]
Insufficient Temperature • For less reactive aryl chlorides, higher temperatures (e.g., 80-120 °C) may be required.[4]
Significant Side Product Formation Protodeboronation of Boronic Acid • Use anhydrous solvents and reagents where possible. • Employ boronic esters (e.g., pinacol esters) for increased stability.[4][7] • A weaker, less nucleophilic base might reduce the rate of protodeboronation.[13]
Homocoupling of Boronic Acid • Thoroughly degas all solvents and the reaction mixture. • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4]
Dehalogenation of Starting Material • Avoid solvents that can act as a hydride source (e.g., certain alcohols).[1] • Optimize the reaction time to minimize exposure of the starting material to reductive conditions.
Reaction is Not Reproducible Inconsistent Reagent Quality • Use fresh, high-purity reagents. Boronic acids can degrade over time. • Ensure the palladium catalyst has not decomposed.
Variations in Reaction Setup • Ensure consistent and efficient degassing of solvents for every reaction. • Maintain a consistent heating and stirring rate.

Experimental Protocol

This is a general starting protocol for the Suzuki coupling of this compound with an arylboronic acid. Optimization for specific substrates will be necessary.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., SPhos, 3.6 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water 10:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate flask, prepare a solution of the palladium catalyst and ligand in a portion of the degassed solvent.

  • Add the catalyst solution to the reaction vessel via syringe under a positive pressure of inert gas.

  • Add the remaining degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Guide

Suzuki_Troubleshooting start Low or No Yield catalyst Catalyst Issue? start->catalyst Check Catalyst conditions Suboptimal Conditions? start->conditions Check Conditions side_reactions Side Reactions? start->side_reactions Check for Side Products ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->ligand precatalyst Use a More Active Pre-catalyst (e.g., Buchwald G3/G4) catalyst->precatalyst loading Increase Catalyst Loading catalyst->loading base Screen Bases (K3PO4, Cs2CO3) conditions->base solvent Optimize Solvent & Degas Thoroughly conditions->solvent temperature Increase Temperature (80-120 °C) conditions->temperature protodeboronation Protodeboronation side_reactions->protodeboronation homocoupling Homocoupling side_reactions->homocoupling dehalogenation Dehalogenation side_reactions->dehalogenation boronic_ester Use Boronic Ester protodeboronation->boronic_ester degas_inert Degas Solvents & Maintain Inert Atmosphere homocoupling->degas_inert optimize_time Optimize Reaction Time dehalogenation->optimize_time

Caption: Troubleshooting workflow for Suzuki coupling.

References

preventing byproduct formation in 6-Amino-2-chloro-4-methylnicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 6-Amino-2-chloro-4-methylnicotinonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation and strategies for mitigation. The primary synthetic route involves the regioselective amination of 2,6-dichloro-4-methylnicotinonitrile.

Primary Reaction:

Issue IDProblemPotential Cause(s)Recommended Solution(s)
ACMN-T01 Low yield of the desired 6-amino isomer and formation of the 2-amino-6-chloro isomer. The amination reaction is not sufficiently regioselective. Higher reaction temperatures can favor the formation of the thermodynamically more stable, but undesired, 2-amino isomer.Maintain a reaction temperature between 110-120°C. Use a sealed reaction vessel to maintain pressure and ensure the reaction proceeds efficiently at a lower temperature. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that might lead to isomerization or other side reactions.
ACMN-T02 Presence of 2-Amino-6-hydroxy-4-methylnicotinonitrile impurity. Hydrolysis of the starting material or the product due to the presence of water in the reaction mixture or during workup. The chloro group at the 6-position is susceptible to nucleophilic substitution by hydroxide ions.Ensure all reactants and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. During workup, use neutral or slightly acidic conditions to quench the reaction and avoid strongly basic solutions that can promote hydrolysis.
ACMN-T03 Formation of 6-Amino-2-chloro-4-methylnicotinamide. Hydrolysis of the nitrile group to an amide. This can be catalyzed by strong acids or bases, particularly at elevated temperatures.Use mild reaction conditions and avoid excessive heat. During workup and purification, maintain a neutral pH. If acidic or basic conditions are necessary, they should be employed at low temperatures and for short durations.
ACMN-T04 Detection of dimeric byproducts. Self-condensation of the aminonicotinonitrile product can occur, especially under harsh conditions or in the presence of certain catalysts.Control the reaction temperature and concentration of reactants. Lower concentrations may disfavor bimolecular side reactions. Avoid unnecessarily high temperatures and prolonged reaction times.
ACMN-T05 Incomplete consumption of starting material (2,6-dichloro-4-methylnicotinonitrile). Insufficient reaction time, temperature, or pressure. The concentration of ammonia may be too low.Ensure the reaction is heated to the optimal temperature (110-120°C) for a sufficient duration. Use a sealed vessel to maintain adequate pressure. Ensure a sufficient excess of ammonia is used to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is the regioselective nucleophilic aromatic substitution (SNAAr) of 2,6-dichloro-4-methylnicotinonitrile with ammonia. The reaction is typically carried out in a suitable solvent, such as an alcohol, in a sealed vessel at elevated temperatures.

Q2: Why is the amination regioselective for the 6-position?

A2: The chlorine atom at the 6-position of the pyridine ring is more activated towards nucleophilic attack than the chlorine at the 2-position. This is due to the electronic influence of the nitrile group and the nitrogen atom in the pyridine ring, which preferentially withdraws electron density from the para-position (C6) relative to the ortho-position (C2).

Q3: How can I minimize the formation of the undesired 2-amino-6-chloro-4-methylnicotinonitrile isomer?

A3: To enhance regioselectivity, it is crucial to control the reaction temperature. Operating within the optimal range of 110-120°C is recommended. Higher temperatures can lead to a decrease in selectivity.

Q4: What are the best practices for handling ammonia in this reaction?

A4: Ammonia can be used as a solution in a solvent like methanol or introduced as a gas. It is essential to use a sealed reaction vessel to maintain a sufficient concentration and pressure of ammonia. Ensure proper ventilation and safety precautions when handling ammonia.

Q5: What purification methods are effective for isolating the final product?

A5: After the reaction, the product can be isolated by cooling the reaction mixture to induce precipitation. The solid product can then be collected by filtration and washed with a suitable solvent, such as cold methanol or water, to remove impurities. Recrystallization from a solvent like ethanol or isopropanol can be employed for further purification. Column chromatography can also be used for high-purity samples.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing byproduct formation.

Materials:

  • 2,6-dichloro-4-methylnicotinonitrile

  • Methanolic ammonia solution (e.g., 7N)

  • Methanol

  • Autoclave or a sealed pressure vessel

Procedure:

  • In a suitable pressure vessel, dissolve 2,6-dichloro-4-methylnicotinonitrile (1 equivalent) in methanol.

  • Add a methanolic ammonia solution (typically 5-10 equivalents of ammonia).

  • Seal the vessel and heat the reaction mixture to 110-120°C with stirring.

  • Maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature.

  • Slowly vent any excess pressure.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold methanol to remove unreacted starting material and soluble impurities.

  • Dry the product under vacuum to obtain this compound.

Visualizations

Reaction Pathway and Byproduct Formation

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways start 2,6-dichloro-4- methylnicotinonitrile product 6-Amino-2-chloro-4- methylnicotinonitrile start->product + NH3 (Regioselective Amination at C6) isomer 2-Amino-6-chloro-4- methylnicotinonitrile start->isomer + NH3 (Amination at C2) hydrolysis_cl 2-Amino-6-hydroxy-4- methylnicotinonitrile product->hydrolysis_cl + H2O (Hydrolysis of C-Cl) hydrolysis_cn 6-Amino-2-chloro-4- methylnicotinamide product->hydrolysis_cn + H2O (Hydrolysis of -CN) dimer Dimeric Byproducts product->dimer Self-condensation

Caption: Reaction pathway for the synthesis of this compound and potential byproduct formations.

Experimental Workflow

Experimental_Workflow start Dissolve 2,6-dichloro-4- methylnicotinonitrile in Methanol add_nh3 Add Methanolic Ammonia start->add_nh3 seal_heat Seal Vessel and Heat (110-120°C, 4-6h) add_nh3->seal_heat monitor Monitor by TLC/LC-MS seal_heat->monitor cool_vent Cool to Room Temperature and Vent Pressure monitor->cool_vent precipitate Precipitate Product in Ice Bath cool_vent->precipitate filter Filter the Solid Product precipitate->filter wash Wash with Cold Methanol filter->wash dry Dry Under Vacuum wash->dry end Pure 6-Amino-2-chloro-4- methylnicotinonitrile dry->end

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Technical Support Center: Work-up Procedures for Reactions Involving 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the work-up procedures for chemical reactions involving 6-Amino-2-chloro-4-methylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the general stability considerations for this compound during work-up?

A1: this compound is generally stable under standard work-up conditions. However, prolonged exposure to strong acids or bases and high temperatures should be avoided. The nitrile group can be susceptible to hydrolysis under harsh acidic or basic conditions, and the amino group can be sensitive to strong oxidizing agents.

Q2: What are the typical solubility properties of this compound and its derivatives?

A2: this compound has moderate polarity. It is sparingly soluble in water but shows good solubility in many organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH)[1][2]. The solubility of its reaction products will vary depending on the functional groups introduced.

Q3: How can I effectively remove unreacted this compound from my reaction mixture?

A3: Unreacted starting material can often be removed using column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes is typically effective. Alternatively, if the product has significantly different acidity or basicity, an acid-base extraction may be employed.

Q4: Are there any known incompatible reagents to be aware of during the work-up?

A4: Avoid strong oxidizing and reducing agents unless they are part of the planned reaction sequence. Strong acids can protonate the amino group, altering the compound's solubility and potentially leading to unwanted side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of reactions involving this compound.

Problem Potential Cause(s) Suggested Solution(s)
Emulsion formation during aqueous extraction. The reaction mixture may contain amphiphilic byproducts or unquenched reagents. The pH of the aqueous layer may be close to the pKa of an amino-containing species.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Filter the entire mixture through a pad of Celite®. - Allow the mixture to stand for an extended period without agitation. - If possible, adjust the pH of the aqueous layer.
Product precipitates out of solution during extraction. The product may have poor solubility in the chosen extraction solvent. The concentration of the product in the organic layer may be too high.- Use a larger volume of extraction solvent. - Employ a solvent system in which the product is more soluble. - Perform the extraction at a slightly elevated temperature (if the product is thermally stable).
Low recovery of the desired product after extraction. The product may have significant solubility in the aqueous phase, especially if it is polar or can form salts. The product may have adhered to solid byproducts.- Perform multiple extractions with the organic solvent (e.g., 3-4 times). - Adjust the pH of the aqueous layer to suppress the ionization of the product. - If solid byproducts are present, wash them with the extraction solvent and combine the washings with the organic phase.
Difficulty in removing palladium catalyst residues (from cross-coupling reactions). Palladium residues can be highly persistent and may require specific treatment for removal.- Treat the organic solution with an aqueous solution of a thiol-containing scavenger resin or a solution of sodium sulfide. - Filter the reaction mixture through a pad of activated carbon or a specialized palladium scavenger. - Perform a wash with an aqueous solution of thiourea or L-cysteine.
Product appears as an oil instead of a solid after solvent removal. The product may be impure, containing residual solvent or oily byproducts. The product may have a low melting point.- Ensure all solvent is removed under high vacuum. - Attempt to crystallize the product from a suitable solvent system (e.g., by slow evaporation or by adding an anti-solvent). - Purify the product using column chromatography.

Quantitative Data Summary

The following tables provide representative data for common work-up and purification scenarios. These values are illustrative and may vary depending on the specific reaction conditions.

Table 1: Typical Recovery Yields from Liquid-Liquid Extraction

Extraction SolventNumber of ExtractionspH of Aqueous PhaseTypical Recovery Range (%)
Dichloromethane37-890-98
Ethyl Acetate37-888-95
Methyl t-butyl ether37-885-92

Table 2: Purity Levels After Different Purification Methods

Purification MethodTypical Purity (%)
Recrystallization>98
Silica Gel Column Chromatography95-99
Preparative HPLC>99

Experimental Protocols

Protocol: Work-up and Purification of a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical work-up procedure for a reaction where this compound is coupled with an arylboronic acid.

  • Quenching: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. Carefully add deionized water to quench the reaction.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the mixture and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine all organic extracts.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to remove any acidic residues).

    • Brine (to reduce the amount of dissolved water in the organic phase).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure coupled product.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the work-up of reactions involving this compound.

G General Work-up Workflow A Reaction Completion B Quenching (e.g., with water or aq. NH4Cl) A->B C Liquid-Liquid Extraction (e.g., EtOAc/Water) B->C D Separate Layers C->D E Wash Organic Layer (e.g., with Brine) D->E F Dry Organic Layer (e.g., over Na2SO4) E->F G Filter and Concentrate F->G H Purification (e.g., Chromatography, Recrystallization) G->H I Pure Product H->I

Caption: A generalized workflow for the work-up and purification of a reaction product.

G Troubleshooting Logic for Low Product Recovery A Low Product Recovery? B Is the product water-soluble? A->B C Perform additional extractions and/or back-extraction. B->C Yes D Was a precipitate observed? B->D No E Filter precipitate and wash. Check solubility in different solvents. D->E Yes F Is the product volatile? D->F No G Use gentle concentration conditions (lower temperature, no high vacuum). F->G Yes H Consider product decomposition. Re-evaluate reaction/work-up conditions. F->H No

Caption: A decision tree for troubleshooting low product recovery during work-up.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving the challenging substrate, 6-Amino-2-chloro-4-methylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

This substrate presents two primary challenges for palladium-catalyzed cross-coupling reactions:

  • Catalyst Inhibition: The presence of two Lewis basic nitrogen atoms (the pyridine ring nitrogen and the exocyclic amino group) can lead to catalyst poisoning. These nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity and halting the reaction.[1][2][3]

  • Low Reactivity of the C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides. The carbon-chlorine bond is stronger, making the initial oxidative addition step of the catalytic cycle slower and more difficult. This requires a highly active catalyst system to proceed efficiently.[1][4][5]

Q2: What is the general strategy for selecting a catalyst system for this substrate?

The most effective strategy involves using a palladium precursor combined with a bulky, electron-rich phosphine ligand.[4][6]

  • Bulky Ligands: Sterically hindered ligands help prevent the pyridine nitrogen from binding to the palladium center and deactivating the catalyst.[3][4] They also promote the crucial reductive elimination step.[4]

  • Electron-Rich Ligands: Ligands with high electron density increase the reactivity of the palladium center, facilitating the oxidative addition of the less reactive C-Cl bond.[4]

Commonly successful ligands for these types of substrates include Buchwald phosphine ligands such as SPhos, XPhos, and RuPhos.[2][7]

Q3: How critical is the choice of base and solvent?

The base and solvent are crucial and can significantly impact the reaction outcome.

  • Base: The base plays a key role in the catalytic cycle, particularly in the transmetalation step (Suzuki) or the deprotonation of the amine (Buchwald-Hartwig).[3] The choice is often empirical; for Suzuki reactions, weaker bases like K₂CO₃ or Cs₂CO₃ are often effective, while Buchwald-Hartwig aminations typically require stronger bases like NaOt-Bu or LHMDS.[2][8]

  • Solvent: The solvent must solubilize all components and be compatible with the catalyst system. Anhydrous, degassed solvents such as toluene, 1,4-dioxane, or THF are commonly used to prevent catalyst deactivation by oxygen and side reactions like protodeboronation.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses common problems encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Product Yield

If your reaction is failing or providing a low yield, consider the following troubleshooting workflow.

Troubleshooting_Workflow start Low or No Yield Observed catalyst_check Is the Catalyst System Active? start->catalyst_check conditions_check Are Reaction Conditions Optimal? catalyst_check->conditions_check No ligand_select Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) catalyst_check->ligand_select Yes reagents_check Are Reagents Pure & Dry? conditions_check->reagents_check No atmosphere Ensure Rigorous Inert Atmosphere (Degas solvents, use Ar or N₂) conditions_check->atmosphere Yes dry_reagents Dry Solvents and Reagents Thoroughly reagents_check->dry_reagents Yes precatalyst Use a Modern Pre-catalyst (e.g., G3/G4 Buchwald Pre-catalysts) ligand_select->precatalyst loading Increase Catalyst Loading (e.g., 2-5 mol%) precatalyst->loading base_screen Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) atmosphere->base_screen temp_time Optimize Temperature & Time (Typically 80-110 °C) base_screen->temp_time boronic_acid For Suzuki: Use Boronic Ester (Pinacol or MIDA) to prevent protodeboronation dry_reagents->boronic_acid

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Possible Causes & Solutions:

  • Catalyst Poisoning: The pyridine and amino nitrogens are likely inhibiting your catalyst.[1][3]

    • Solution: Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or RuPhos. These ligands create a sterically hindered environment around the palladium, which can prevent the substrate's nitrogen atoms from coordinating while promoting the desired reaction.[2][7] Consider using modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) which provide a more active and stable catalytic species.[2]

  • Inactive Catalyst System for C-Cl Bond: Standard catalysts like Pd(PPh₃)₄ may not be effective for the less reactive 2-chloropyridine substrate.[1]

    • Solution: Employ a catalyst system known to be effective for aryl chlorides. This typically involves a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a highly active ligand (see above).[1][9]

  • Inadequate Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can cause decomposition into palladium black and halt the reaction.[2][3]

    • Solution: Ensure all solvents are thoroughly degassed and that the reaction is set up and run under a positive pressure of an inert gas like argon or nitrogen.[1]

Problem 2: Formation of Byproducts

The appearance of unexpected spots on a TLC or peaks in an LC-MS analysis indicates side reactions.

Common Byproducts and How to Minimize Them:

Byproduct NameIdentificationProbable CauseMinimization Strategy
Protodeboronation Product (in Suzuki reactions)The boronic acid partner is replaced by a proton.[1]Hydrolysis of the boronic acid, often promoted by excess water or an unsuitable base.[2]Use a more stable boronic ester (e.g., pinacol ester).[2] Ensure the reaction is performed under anhydrous conditions.
Dehalogenation Product (Hydrodehalogenation)The starting material's chlorine atom is replaced by hydrogen.[1]The palladium catalyst reacts with a hydride source (e.g., solvent, base, or water).[1][2]Ensure an inert atmosphere.[1] Choose a solvent less prone to acting as a hydride source. Optimize reaction time to avoid prolonged heating.[2]
Homocoupling Product The boronic acid (Suzuki) or alkyne (Sonogashira) couples with itself.[1]Often caused by the presence of oxygen, which can lead to oxidative homocoupling.[1]Rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.[2]

Catalyst Selection and Reaction Protocols

The choice of catalyst depends heavily on the desired cross-coupling reaction.

Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Pd(II)) pd0->oa_complex trans_complex Transmetalation or Amine Coordination Complex oa_complex->trans_complex + R²-M or R²-NH₂ transmetalation Transmetalation (Suzuki) or Amine Binding/Deprotonation (Buchwald-Hartwig) trans_complex->pd0 product Product (R¹-R²) trans_complex->product reductive_elim Reductive Elimination product->pd0 center

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is ideal for coupling with aryl- or vinyl-boronic acids/esters. Given the substrate's challenging nature, a highly active catalyst system is mandatory.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (Analogs)Reference(s)
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2.0)1,4-Dioxane80–100High (for 2-chloro-3-aminopyridine)[1]
Pd(OAc)₂ (2-5)XPhos (4-10)K₂CO₃ (2.0)Toluene/H₂O100-110Good to Excellent[7][10]
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)DME/H₂ORefluxExcellent (for 2-chloropyridines)[11]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Add this compound (1.0 equiv.) followed by degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction couples the substrate with a primary or secondary amine. The choice of ligand is critical to prevent catalyst poisoning by the substrate itself.[3]

Recommended Catalyst Systems for Buchwald-Hartwig Amination

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (Analogs)Reference(s)
Pd₂(dba)₃ (1-2)Xantphos (2-4)NaOt-Bu (2.0)Toluene80-110High[3][12]
Pd(OAc)₂ (1-2)RuPhos (2-4)LHMDS (1.5-2.5)THF65-100High[12]
Pd(OAc)₂ (1-2)XPhos (2-4)Cs₂CO₃ (2.0)t-BuOH100-110Good to High[7]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 2.0 equiv.) to a dry Schlenk tube.

  • Catalyst Formation: Add anhydrous, degassed solvent (e.g., toluene) and stir for several minutes.

  • Reagent Addition: Add this compound (1.0 equiv.) and the coupling amine (1.2 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[12]

Sonogashira Coupling (C-C sp Bond Formation)

This reaction is used to couple the substrate with a terminal alkyne. It often requires a copper(I) co-catalyst, although copper-free conditions have been developed. Aryl chlorides are the most challenging substrates for this reaction.[5][13]

Recommended Catalyst Systems for Sonogashira Coupling

Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Typical Yield (Analogs)Reference(s)
Pd(PPh₃)₄ (5)CuI (5-10)Et₃N or DIPATHF or DMF25-100Good (for bromopyridines)[14][15]
PdCl₂(PPh₃)₂ (2-5)CuI (5)Et₃NDMF100High (for bromopyridines)[14]
Pd₂(dba)₃ / P(t-Bu)₃None (Copper-Free)Cs₂CO₃Dioxane100-130Moderate to Good[5]

Detailed Experimental Protocol: Sonogashira Coupling

  • Setup: To a Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add this compound (1.0 equiv.), degassed solvent (e.g., THF), and the amine base (e.g., Et₃N). Finally, add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to 100 °C depending on alkyne reactivity).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction with an organic solvent and filter through a pad of celite to remove metal salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[15]

References

Technical Support Center: Solvent Effects on the Reactivity of 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2-chloro-4-methylnicotinonitrile. The focus is on understanding and mitigating solvent-related issues during nucleophilic aromatic substitution (SNAr) reactions at the C2-chloro position.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound for nucleophilic attack?

A1: The primary reactive site is the carbon atom at the C2 position, which is bonded to the chlorine atom. The pyridine nitrogen and the nitrile group (-CN) are electron-withdrawing groups that activate the pyridine ring for nucleophilic aromatic substitution (SNAr), making the C2 position susceptible to attack by nucleophiles. The chlorine atom serves as a good leaving group in these reactions.

Q2: How does the choice of solvent impact the reactivity of this compound in SNAr reactions?

A2: The solvent plays a crucial role in SNAr reactions by influencing the solubility of reactants, the stability of intermediates, and the reactivity of the nucleophile. Solvents are generally categorized as polar protic or polar aprotic, and their selection can significantly affect reaction rates and yields.

Q3: Which type of solvent is generally recommended for SNAr reactions with this compound?

A3: Polar aprotic solvents are typically recommended for SNAr reactions. These solvents can dissolve the reactants but do not strongly solvate the nucleophile through hydrogen bonding. This leaves the nucleophile more "naked" and reactive, leading to faster reaction rates.[1]

Q4: Can I use polar protic solvents for my reaction?

A4: While polar protic solvents can be used, they often lead to slower reaction rates for SNAr reactions. This is because they form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that reduces their nucleophilicity.[1] However, they can be useful in specific cases, for example, when the nucleophile is neutral or when solubility is an issue in aprotic solvents.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Reaction 1. Inappropriate solvent choice: Using a polar protic solvent that deactivates the nucleophile. 2. Poor solubility of reactants: The starting material or nucleophile may not be sufficiently soluble in the chosen solvent. 3. Low reaction temperature: The activation energy for the reaction has not been overcome.1. Switch to a polar aprotic solvent: Try solvents like DMF, DMSO, acetonitrile, or THF. These solvents enhance the reactivity of most nucleophiles in SNAr reactions.[1] 2. Increase solvent volume or use a co-solvent: If solubility is an issue, increasing the amount of solvent or adding a co-solvent might help. For poorly soluble reactants, DMF or DMSO are often good choices due to their high polarity. 3. Increase the reaction temperature: SNAr reactions often require heating.[2] Monitor the reaction progress at a higher temperature, but be mindful of potential side reactions or decomposition.
Slow Reaction Rate 1. Solvent deactivating the nucleophile: As above, polar protic solvents can significantly slow down the reaction. 2. Weak nucleophile: The inherent reactivity of the chosen nucleophile may be low. 3. Insufficient heating. 1. Change to a polar aprotic solvent. 2. Use a stronger base to deprotonate the nucleophile: If using a nucleophile like an alcohol or thiol, a stronger base can generate a more reactive alkoxide or thiolate. 3. Increase the reaction temperature: Carefully increase the temperature in increments to find the optimal balance between reaction rate and selectivity.
Formation of Side Products/Low Yield 1. Reaction with the solvent: Some solvents, like alcohols, can act as nucleophiles at high temperatures, leading to undesired byproducts. 2. Decomposition of reactants or products: High temperatures in certain solvents can lead to decomposition. 3. Reaction with the amino group: The C6-amino group could potentially react under certain conditions, although it is generally less reactive as a nucleophile than the attacking species.1. Choose an inert solvent: Opt for solvents that are less likely to participate in the reaction, such as dioxane, toluene, or DMF. 2. Optimize reaction temperature and time: Monitor the reaction closely (e.g., by TLC or LC-MS) to stop it once the starting material is consumed, avoiding prolonged heating that could lead to decomposition or side reactions. 3. Protect the amino group: If side reactions involving the C6-amino group are suspected, a protection-deprotection strategy might be necessary, though this adds steps to the synthesis.

Data Presentation: Solvent Selection for SNAr Reactions

The following table summarizes the general characteristics and suitability of common solvents for SNAr reactions involving this compound.

SolventTypeDielectric Constant (Approx.)General Suitability for SNArKey Considerations
Dimethylformamide (DMF) Polar Aprotic37Excellent Good solvating power for a wide range of reactants. High boiling point allows for a wide temperature range. Can be difficult to remove completely.
Dimethyl Sulfoxide (DMSO) Polar Aprotic47Excellent Excellent solvating power, especially for salts. High boiling point. Can be challenging to remove and may require specific workup procedures.[3]
Acetonitrile (MeCN) Polar Aprotic37Good Lower boiling point than DMF and DMSO, which can be advantageous for easier removal. Good for moderately polar reactants.
Tetrahydrofuran (THF) Polar Aprotic7.5Moderate Lower polarity than DMF, DMSO, and acetonitrile. May be suitable for less polar reactants. Lower boiling point.
Dioxane Polar Aprotic2.2Moderate Similar to THF. Good for reactions requiring a non-polar, aprotic environment with some solvating power.
Toluene Non-polar Aprotic2.4Situational Generally used for reactions that require high temperatures and non-polar conditions, often with phase-transfer catalysts.
Ethanol (EtOH) Polar Protic24.6Poor to Moderate Can solvate and deactivate anionic nucleophiles.[1] May be used with neutral nucleophiles or when other solvents are not suitable. Can act as a nucleophile at high temperatures.
Methanol (MeOH) Polar Protic32.7Poor to Moderate Similar to ethanol, but more polar. Higher potential to deactivate nucleophiles.[3]

Experimental Protocols

The following are generalized experimental protocols for SNAr reactions with this compound. Note: These are starting points and may require optimization for specific nucleophiles and reaction scales.

Protocol 1: Reaction with an Amine Nucleophile

This protocol is based on typical conditions for SNAr reactions with amines.

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq.), the desired amine nucleophile (1.2-2.0 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 2.0-3.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMF or DMSO) to the reaction vessel. The volume should be sufficient to dissolve the reactants.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and residual DMF/DMSO.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with a Thiol Nucleophile

This protocol is adapted for use with thiol nucleophiles, which are generally very reactive.

  • Nucleophile Activation: In a reaction flask, dissolve the thiol (1.1-1.3 eq.) in a polar aprotic solvent such as DMF or acetonitrile. Add a base (e.g., K₂CO₃ or Et₃N; 1.5-2.0 eq.) and stir for 10-20 minutes at room temperature to form the thiolate.

  • Substrate Addition: Add this compound (1.0 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature typically between 60-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Visualizations

Experimental Workflow for SNAr Reactions

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Reactants: - this compound - Nucleophile - Base B Add Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) A->B C Heat Reaction Mixture (e.g., 80-120 °C) B->C D Monitor Progress (TLC / LC-MS) C->D E Cool and Quench D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I I H->I Pure Product

Caption: Generalized experimental workflow for the nucleophilic aromatic substitution of this compound.

Logical Flow for Solvent Selection

solvent_selection cluster_nucleophile Nucleophile Characteristics cluster_solvent_choice Solvent Choice cluster_troubleshooting Troubleshooting Start Start: Select a Solvent for SNAr Nuc_Type Anionic or Neutral Nucleophile? Start->Nuc_Type Aprotic Prefer Polar Aprotic (DMF, DMSO, MeCN) - Enhances nucleophilicity - Faster reaction rates Nuc_Type->Aprotic Anionic Protic Consider Polar Protic (EtOH, MeOH) - May be needed for solubility - Slower reaction rates Nuc_Type->Protic Neutral / Solubility Issues Low_Yield Low Yield / No Reaction? Aprotic->Low_Yield Protic->Low_Yield Switch_Solvent Switch to a different polar aprotic solvent or increase temperature Low_Yield->Switch_Solvent Yes End Reaction Optimized Low_Yield->End No Switch_Solvent->Aprotic

Caption: Decision-making flowchart for solvent selection in SNAr reactions of this compound.

References

managing impurities in the synthesis of 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 6-Amino-2-chloro-4-methylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic route is the regioselective nucleophilic aromatic substitution (SNAr) of 2,6-dichloro-4-methylnicotinonitrile with ammonia. The chlorine atom at the 6-position is preferentially displaced by the amino group due to electronic and steric factors.

Q2: What are the primary impurities I should be aware of in this synthesis?

A2: The primary potential impurities include:

  • Unreacted Starting Material: 2,6-dichloro-4-methylnicotinonitrile.

  • Isomeric Impurity: 2-Amino-6-chloro-4-methylnicotinonitrile, formed by the nucleophilic attack at the C2 position.

  • Di-substituted Impurity: 2,6-Diamino-4-methylnicotinonitrile, resulting from the substitution of both chlorine atoms.

  • Hydrolysis Products: Impurities may arise from the hydrolysis of the nitrile group to an amide or carboxylic acid, though this is less common under typical amination conditions.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended analytical techniques.[1][2] These methods can effectively separate the starting material, the desired product, and the key impurities, allowing for in-process monitoring. Thin Layer Chromatography (TLC) can also be a quick, qualitative tool for tracking reaction progress.[3]

Q4: What are the general principles for controlling impurity formation in this synthesis?

A4: Control of impurities is best achieved by optimizing reaction conditions. Key parameters to consider are:

  • Temperature: Lower temperatures generally favor the formation of the desired 6-amino isomer.

  • Reaction Time: Prolonged reaction times can lead to an increase in the di-substituted impurity.

  • Stoichiometry of Ammonia: Using a controlled amount of ammonia can minimize the formation of the di-amino product.

  • Solvent Purity: Using high-purity, anhydrous solvents is crucial to prevent side reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: High Levels of Unreacted 2,6-dichloro-4-methylnicotinonitrile
Potential Cause Recommended Solution
Insufficient reaction time or temperature.Monitor the reaction by HPLC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Poor quality of ammonia source (e.g., low concentration).Ensure the ammonia solution is fresh and of the correct concentration, or that the ammonia gas flow is adequate.
Inadequate mixing.Ensure efficient stirring to maintain a homogeneous reaction mixture.
Issue 2: Formation of the Isomeric Impurity (2-Amino-6-chloro-4-methylnicotinonitrile)
Potential Cause Recommended Solution
High reaction temperature.The formation of the 2-amino isomer can be favored at higher temperatures. Maintain a lower, controlled reaction temperature to enhance the regioselectivity for the 6-position.
Solvent effects.The choice of solvent can influence the regioselectivity. Consider screening different polar aprotic solvents.
Issue 3: High Levels of the Di-substituted Impurity (2,6-Diamino-4-methylnicotinonitrile)
Potential Cause Recommended Solution
Excess ammonia.Carefully control the stoichiometry of the ammonia used. A slight excess is often necessary, but a large excess will drive the formation of the di-amino product.
Prolonged reaction time.Monitor the reaction closely and quench it once the starting material has been consumed to an acceptable level to avoid over-reaction.
High reaction temperature.Higher temperatures can increase the rate of the second substitution.

Data Presentation

Table 1: Hypothetical Impurity Profile under Different Reaction Conditions

Condition Temperature (°C) Reaction Time (h) Unreacted SM (%) Desired Product (%) Isomeric Impurity (%) Di-amino Impurity (%)
A806157555
B10065701015
C8012278515
D6012257032

SM: Starting Material (2,6-dichloro-4-methylnicotinonitrile) This data is illustrative and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a sealed pressure vessel, dissolve 2,6-dichloro-4-methylnicotinonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a solution of ammonia in the chosen solvent (e.g., 7N NH3 in methanol) or bubble anhydrous ammonia gas through the solution. The amount of ammonia should be carefully controlled (typically 1.5-2.5 equivalents).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-80°C) and maintain for the required time (e.g., 6-12 hours), monitoring the progress by HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product can often be precipitated by the addition of water.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification Start 2,6-dichloro-4- methylnicotinonitrile Reaction Amination with NH3 Start->Reaction Crude Crude Product Reaction->Crude HPLC HPLC/LC-MS Analysis Crude->HPLC Identify Identify & Quantify Impurities HPLC->Identify Recrystallization Recrystallization Identify->Recrystallization Based on impurity profile Final Pure 6-Amino-2-chloro- 4-methylnicotinonitrile Recrystallization->Final

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Analyze Crude Product by HPLC HighSM High Starting Material? Start->HighSM HighIsomer High Isomeric Impurity? HighSM->HighIsomer No IncreaseTime Increase Reaction Time/Temp HighSM->IncreaseTime Yes HighDiamino High Di-amino Impurity? HighIsomer->HighDiamino No DecreaseTemp Decrease Reaction Temperature HighIsomer->DecreaseTemp Yes Optimize Purification HighDiamino->Optimize No DecreaseNH3 Decrease NH3 Stoichiometry/ Decrease Reaction Time HighDiamino->DecreaseNH3 Yes

References

Validation & Comparative

Comparative Spectral Analysis of 6-Amino-2-chloro-4-methylnicotinonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectral characteristics of a pivotal class of nicotinonitrile derivatives, providing researchers, scientists, and drug development professionals with essential data for identification, characterization, and quality control.

This guide presents a detailed comparison of the spectral properties of 6-Amino-2-chloro-4-methylnicotinonitrile and its key derivatives. By examining their Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, this document aims to provide a foundational resource for the unambiguous structural elucidation of these compounds, which are of significant interest in medicinal chemistry.

Overview of Compared Compounds

The following compounds are detailed in this guide:

  • Parent Compound: this compound

  • Alternative 1: 2-Amino-4,6-diphenylnicotinonitrile (a derivative with significant structural modification)

  • Alternative 2: 2-Amino-6-chloro-4-methylnicotinonitrile (a structural isomer of the parent compound)

  • Alternative 3: 2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)nicotinonitrile (a diaryl-substituted derivative)

Comparative Spectral Data

The spectral data for the parent compound and its alternatives are summarized in the tables below. These values facilitate the differentiation of these structurally related molecules.

FT-IR Spectral Data (cm⁻¹)
Functional GroupThis compound2-Amino-4,6-diphenylnicotinonitrile[1]2-Amino-6-chloro-4-methylnicotinonitrile2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)nicotinonitrile
N-H Stretch (Amino)Data not available3463, 3299, 3170Data not available3458, 3367, 3230
C≡N Stretch (Nitrile)Data not available2205Data not available2207
C=C/C=N Stretch (Aromatic)Data not available1637, 1572, 1548Data not available1638, 1607, 1575
C-Cl StretchData not available-Data not availableData not available
¹H NMR Spectral Data (ppm)
ProtonThis compound2-Amino-4,6-diphenylnicotinonitrile[1]2-Amino-6-chloro-4-methylnicotinonitrile2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)nicotinonitrile
-NH₂Data not available5.38 (s, 2H)Data not available5.30 (s, 2H)
Pyridine-HData not available7.25 (s, 1H, H-5)6.64 (s, 1H)7.09 (s, 1H)
-CH₃Data not available-2.34 (s, 3H)-
Phenyl-HData not available8.03 (dd, 2H), 7.67 (dd, 2H), 7.55 (q, 3H), 7.52-7.49 (m, 3H)-7.96 (d, 2H), 7.55 (d, 2H), 7.48 (d, 2H), 6.97 (d, 2H)
-OCH₃---3.85 (s, 3H)

Note: ¹H NMR data for 2-Amino-6-chloro-4-methylnicotinonitrile is available, while comprehensive data for the parent compound is not publicly accessible. The data for the diphenyl and diaryl derivatives are provided for comparison.[1]

¹³C NMR Spectral Data (ppm)
CarbonThis compound2-Amino-4,6-diphenylnicotinonitrile[1]2-Amino-6-chloro-4-methylnicotinonitrile2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)nicotinonitrile
C-NH₂Data not available160.23Data not available160.19
C-ClData not available-Data not availableData not available
C-CNData not available117.15Data not available117.15
Pyridine-CData not available159.85, 155.15, 111.32, 88.33Data not available159.57, 153.63, 110.19, 87.14
-CH₃Data not available-Data not available-
Phenyl-CData not available137.96, 136.95, 130.22, 129.85, 128.97, 128.83, 128.19, 127.34Data not available161.60, 136.04, 135.50, 130.17, 129.53, 129.23, 128.88, 114.22
-OCH₃---55.45
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragments
This compound Expected: 167.03 (¹²C₇¹H₆³⁵Cl¹⁴N₃)Data not available
2-Amino-4,6-diphenylnicotinonitrile [1]272.12 [M+H]⁺, 294.10 [M+Na]⁺Data not available
2-Amino-6-chloro-4-methylnicotinonitrile Expected: 167.03 (¹²C₇¹H₆³⁵Cl¹⁴N₃)Data not available
2-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)nicotinonitrile Data not availableData not available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of data.

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The characteristic absorption bands corresponding to the vibrational frequencies of the functional groups are identified and reported in wavenumbers (cm⁻¹).

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard proton experiment is run. Key parameters include spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts (δ) are referenced to TMS. Signal multiplicity, integration (for ¹H), and chemical shifts are analyzed to elucidate the structure.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

  • Ionization: A suitable ionization technique is employed. Electrospray ionization (ESI) is common for these types of molecules, typically producing protonated molecules [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak is identified to confirm the molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of nicotinonitrile derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectral Characterization cluster_analysis Data Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Interpretation FTIR->Data_Processing NMR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Comparison Comparison with Alternatives Structure_Elucidation->Comparison

References

Reactivity Under the Microscope: A Comparative Analysis of 6-Amino-2-chloro-4-methylnicotinonitrile and Other Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the pyridine scaffold remains a cornerstone for the synthesis of novel therapeutic agents. The nuanced reactivity of substituted pyridines dictates their utility as versatile building blocks. This guide provides an in-depth comparative analysis of the reactivity of 6-Amino-2-chloro-4-methylnicotinonitrile against other functionalized aminopyridines, with a focus on reactions paramount to pharmaceutical research: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. This report is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, data-supported guidance.

Theoretical Underpinnings of Reactivity

The reactivity of the pyridine ring is fundamentally governed by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions. In this compound, the chlorine atom at the 2-position is primed for displacement by nucleophiles. The presence of other substituents—the amino group at the 6-position, the methyl group at the 4-position, and the nitrile group at the 3-position—further modulates the electronic properties and steric environment of the pyridine core, influencing its reactivity profile.

The amino group, being electron-donating, can enhance the nucleophilicity of the pyridine nitrogen but can also influence the reactivity of the ring through mesomeric effects. The methyl group is a weak electron-donating group, while the nitrile group is strongly electron-withdrawing, further activating the ring for nucleophilic substitution.

Comparative Reactivity Analysis

While specific quantitative data for this compound is not extensively available in the public domain, we can extrapolate its reactivity based on established principles and data from structurally analogous compounds. The chlorine atom at the 2-position, being ortho to the ring nitrogen, is expected to be highly susceptible to nucleophilic displacement.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing nitrile group, facilitates SNAr reactions at the 2-position of this compound. The reaction proceeds through a Meisenheimer intermediate, and the stability of this intermediate is key to the reaction rate.

Table 1: Representative Yields for Nucleophilic Aromatic Substitution on Activated Chloropyridines

EntryChloropyridine SubstrateNucleophileConditionsYield (%)
12-Chloro-3-nitropyridineMorpholineEthanol, reflux>95
22-Chloro-5-nitropyridinePiperidineEthanol, reflux>95
32,6-DichloropyridineSodium MethoxideMethanol, reflux~80 (mono-substitution)
46-Chloropyridin-3-amineSodium MethoxideMethanol, refluxHigh (predicted)

Data is compiled from various sources on related compounds to illustrate expected reactivity trends.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. The reactivity of the C-Cl bond in this compound towards oxidative addition to the palladium(0) catalyst is the critical step. Generally, aryl chlorides are less reactive than bromides or iodides, often requiring more specialized catalyst systems.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the efficiency of the Buchwald-Hartwig amination of this compound will depend on the oxidative addition of the C-Cl bond to the palladium catalyst.

Table 2: Representative Yields for Palladium-Catalyzed Cross-Coupling of 2-Chloropyridines

EntryReaction TypeChloropyridine SubstrateCoupling PartnerCatalyst/LigandBaseYield (%)
1Suzuki-Miyaura2-ChloropyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄~90
2Suzuki-Miyaura2,6-DichloropyridineHeptylboronic acid pinacol esterPd₂(dba)₃/FcPPh₂K₃PO₄74 (mono-alkylation)[1]
3Buchwald-Hartwig2-ChloropyridineAnilinePd₂(dba)₃/XPhosNaOtBu>95
4Buchwald-Hartwig2,4-DichloropyridineAnilinePd(OAc)₂/XantphosCs₂CO₃>95 (at C2)

Data is compiled from various sources on related compounds to illustrate expected reactivity trends.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., amine, alcohol, thiol) (1.1 - 2.0 equiv)

  • Base (e.g., K₂CO₃, NaH, Et₃N) (if required)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP, or an alcohol)

Procedure:

  • To a solution of this compound in the chosen solvent, add the nucleophile and the base (if necessary).

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid or boronate ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like SPhos-Pd-G3) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

  • In a Schlenk flask, combine this compound, the boronic acid/ester, the palladium catalyst, the ligand (if used), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, or a G3-precatalyst) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (1.2 - 6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.

  • Add the base, this compound, and the amine.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate the logical flow of reactivity comparison and a generalized experimental workflow.

G Reactivity Comparison Logic cluster_reactivity Factors Influencing Reactivity cluster_reactions Key Reaction Types Substituent_Effects Substituent Effects (Amino, Methyl, Nitrile) Predicted_Reactivity Predicted Reactivity Profile Substituent_Effects->Predicted_Reactivity Position_of_Leaving_Group Position of Leaving Group (2-Chloro) Position_of_Leaving_Group->Predicted_Reactivity Nature_of_Pyridine_Ring Electron-Deficient Pyridine Ring Nature_of_Pyridine_Ring->Predicted_Reactivity SNAr Nucleophilic Aromatic Substitution (SNAr) Suzuki Suzuki-Miyaura Coupling Buchwald Buchwald-Hartwig Amination Target_Molecule 6-Amino-2-chloro-4- methylnicotinonitrile Target_Molecule->Substituent_Effects Target_Molecule->Position_of_Leaving_Group Target_Molecule->Nature_of_Pyridine_Ring Predicted_Reactivity->SNAr Predicted_Reactivity->Suzuki Predicted_Reactivity->Buchwald

Caption: Factors influencing the predicted reactivity of this compound.

G Generalized Experimental Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Coupling Partner/Nucleophile - Catalyst/Ligand (if applicable) - Base & Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (for cross-coupling) Reaction_Setup->Inert_Atmosphere Cross-Coupling Reaction_Execution Reaction Execution (Heating & Stirring) Reaction_Setup->Reaction_Execution SNAr Inert_Atmosphere->Reaction_Execution Cross-Coupling Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Execution->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for the synthesis and analysis of derivatives.

Conclusion

This compound is poised to be a highly versatile building block in medicinal chemistry. Its reactivity is dominated by the activated 2-chloro position, making it an excellent substrate for a range of transformations including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The presence of the amino, methyl, and nitrile groups provides additional handles for modulation and introduces a unique electronic and steric profile. While direct comparative quantitative data remains a subject for future investigation, the principles outlined in this guide, supported by data from analogous systems, provide a robust framework for researchers to effectively utilize this compound in the synthesis of novel and complex molecules.

References

Comparative Analysis of HPLC and LC-MS Methods for 6-Amino-2-chloro-4-methylnicotinonitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

The analysis of reaction mixtures for the synthesis of 6-Amino-2-chloro-4-methylnicotinonitrile, a key intermediate in pharmaceutical development, is critical for ensuring product purity, optimizing reaction conditions, and identifying potential byproducts. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for this purpose. This guide provides a comparative overview of these two methods, supported by proposed experimental protocols and data, to assist researchers in selecting the most appropriate technique for their needs.

Potential Impurities in the Reaction Mixture

A typical synthesis of this compound can result in several process-related impurities.[1][2] For the purpose of this guide, the following potential impurities have been identified based on common synthetic routes and degradation pathways:[3][4]

  • Analyte 1: 6-Amino-2-hydroxy-4-methylnicotinonitrile (Chloro-hydrolysis byproduct)

  • Analyte 2: 6-Amino-2-chloro-4-methylnicotinamide (Nitrile-hydrolysis byproduct)

  • Analyte 3: 2-Chloro-4-methylnicotinonitrile (Unreacted intermediate/precursor)

  • Analyte 4: this compound (Target Compound)

  • Analyte 5: Positional Isomer (e.g., 4-Amino-2-chloro-6-methylnicotinonitrile)

Data Presentation: HPLC-UV vs. LC-MS Performance

The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and the complexity of the sample matrix. LC-MS provides significantly higher sensitivity and specificity, allowing for the identification of co-eluting peaks and unknown impurities based on their mass-to-charge ratio.[5] HPLC-UV is a robust, cost-effective method suitable for routine purity assessments and quantification when impurities are known and chromatographically resolved.[3]

Below is a table summarizing the expected performance of hypothetical, optimized HPLC-UV and LC-MS methods for the analysis of the target compound and its key impurities.

ParameterHPLC-UV MethodLC-MS MethodJustification
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.LC-MS adds a dimension of specificity, identifying compounds by molecular weight.[5]
Est. Retention Time (Analyte 4) ~ 8.5 min~ 8.5 minChromatographic conditions are kept identical for a direct comparison.
Resolution (Analyte 4 / Isomer) > 1.5> 1.5Baseline separation is achievable with a high-resolution column.
Limit of Detection (LOD) ~ 100 ng/mL~ 0.1 - 1 ng/mLMass spectrometers are inherently more sensitive than UV detectors.[3]
Limit of Quantitation (LOQ) ~ 300 ng/mL~ 0.5 - 3 ng/mLHigher sensitivity of MS allows for reliable quantification at lower levels.
Specificity Moderate (relies on retention time and UV spectrum)High (relies on retention time and specific m/z)LC-MS can distinguish between compounds with the same retention time but different masses.
Identification Capability Limited to known standards.Can tentatively identify unknowns by mass.Molecular weight information from MS is crucial for impurity identification.
Cost & Complexity Lower cost, simpler operation.Higher initial investment and operational complexity.The instrumentation and maintenance for LC-MS are more demanding.[5]

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and LC-MS analyses are provided below. These protocols are designed to serve as a starting point and may require further optimization based on specific instrumentation and reaction mixture composition.

Protocol 1: HPLC-UV Analysis

This method is designed for the quantitative analysis of this compound and the separation of its key impurities using standard reversed-phase chromatography with UV detection.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-22 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm. For purity analysis, a DAD can be used to monitor multiple wavelengths and check for peak purity.

Protocol 2: LC-MS Analysis

This method provides higher sensitivity and specificity, enabling confident identification of impurities, even at trace levels. The chromatographic conditions are similar to the HPLC-UV method to facilitate comparison.

  • Sample Preparation:

    • Prepare a stock solution of the reaction mixture at 1 mg/mL as described in the HPLC-UV protocol.

    • Perform a 1:100 dilution of the stock solution with the 50:50 (v/v) acetonitrile/water mixture to achieve a final concentration of 10 µg/mL.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.

  • Instrumentation and Conditions:

    • LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a single quadrupole for confirmation or a triple quadrupole/Q-TOF for structural elucidation).

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size for UPLC compatibility).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: (Adjusted for a shorter column)

      • 0-1 min: 10% B

      • 1-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 10% B

      • 12.1-15 min: 10% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Settings (Example):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 100 - 500.

    • Data Acquisition: Full Scan mode for impurity profiling. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity.[3]

Mandatory Visualization

The following diagram illustrates the general workflow for analyzing a reaction mixture using both HPLC-UV and LC-MS techniques, from sample preparation to final data analysis and reporting.

G cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS Analysis ReactionMixture Reaction Mixture Sample Dissolution Dissolve in ACN/H2O ReactionMixture->Dissolution Filtration Filter (0.45 / 0.22 µm) Dissolution->Filtration HPLC_Inject Inject into HPLC Filtration->HPLC_Inject Dilution Dilute Sample (for MS) Filtration->Dilution HPLC_Sep C18 Separation HPLC_Inject->HPLC_Sep UV_Detect UV/DAD Detection HPLC_Sep->UV_Detect HPLC_Data Chromatogram (Abs vs. Time) UV_Detect->HPLC_Data HPLC_Analysis Purity Calculation Quantification HPLC_Data->HPLC_Analysis Report Final Analytical Report HPLC_Analysis->Report LCMS_Inject Inject into LC-MS Dilution->LCMS_Inject LCMS_Sep C18 Separation LCMS_Inject->LCMS_Sep MS_Detect ESI-MS Detection LCMS_Sep->MS_Detect LCMS_Data TIC & EIC (Intensity vs. Time) MS_Detect->LCMS_Data LCMS_Analysis Impurity ID (by m/z) Trace Quantification LCMS_Data->LCMS_Analysis LCMS_Analysis->Report

Caption: Workflow for HPLC-UV and LC-MS analysis of reaction mixtures.

References

validating the structure of novel compounds synthesized from 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of novel compound structures is a cornerstone of chemical research and drug discovery. This guide provides a comparative analysis of two synthetic pathways for producing substituted pyrazolo[3,4-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will compare a proposed synthesis starting from 6-Amino-2-chloro-4-methylnicotinonitrile with an established alternative route, offering insights into their respective methodologies, and providing a framework for structural validation through experimental data.

The pyrazolo[3,4-b]pyridine scaffold is a key feature in many biologically active molecules, exhibiting a wide range of therapeutic properties. The efficient synthesis and unambiguous structural confirmation of new derivatives are therefore of paramount importance. This guide will delve into the synthesis of a target molecule, 3,6-diamino-4-methyl-1H-pyrazolo[3,4-b]pyridine, by comparing a direct, albeit proposed, route from a commercially available nicotinonitrile derivative with a well-documented multi-component approach.

Synthetic Pathway Comparison

The validation of a novel compound's structure begins with a thorough understanding of its synthetic route. Here, we compare two distinct strategies to synthesize a substituted pyrazolo[3,4-b]pyridine.

Method 1 (Proposed): Direct Cyclization from this compound

This proposed method involves the direct reaction of this compound with hydrazine hydrate. The reaction is anticipated to proceed via an initial nucleophilic aromatic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization to form the pyrazolo[3,4-b]pyridine ring system.

Method 2 (Alternative): One-Pot Multi-Component Synthesis from an Aminopyrazole

This established alternative utilizes a one-pot reaction involving a substituted 5-aminopyrazole, an aldehyde, and an active methylene compound. This approach is a versatile and widely used method for the synthesis of various pyrazolo[3,4-b]pyridine derivatives.

Below is a comparative summary of the key aspects of each synthetic method.

FeatureMethod 1 (Proposed)Method 2 (Alternative)
Starting Material This compoundSubstituted 5-aminopyrazole, Aldehyde, Active Methylene Compound
Key Transformation Nucleophilic Aromatic Substitution followed by Intramolecular CyclizationMulti-Component Condensation and Cyclization
Number of Steps Likely a one-pot reactionOne-pot, three-component reaction
Potential Advantages Direct route from a readily available starting material.High versatility for creating diverse derivatives.
Potential Challenges Requires optimization of reaction conditions to ensure complete cyclization and minimize side products.Requires synthesis of the substituted aminopyrazole precursor.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating synthetic outcomes.

Method 1: Proposed Synthesis of 3,6-diamino-4-methyl-1H-pyrazolo[3,4-b]pyridine

Note: The following protocol is a hypothesized procedure based on established chemical principles for similar reactions.

  • Materials: this compound, Hydrazine hydrate, Ethanol.

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product is expected to precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Method 2: Alternative Synthesis of Substituted Pyrazolo[3,4-b]pyridines

The following is a generalized protocol based on established literature for the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives.

  • Materials: A substituted 5-aminopyrazole, an aromatic aldehyde, malononitrile, and a catalyst (e.g., piperidine or a Lewis acid).

  • Procedure:

    • In a round-bottom flask, combine the 5-aminopyrazole (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in a suitable solvent such as ethanol.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product will typically precipitate. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry to obtain the crude product.

    • Recrystallize the product from an appropriate solvent to achieve high purity.

Data Presentation for Structural Validation

The definitive validation of a novel compound's structure relies on a comprehensive analysis of its spectroscopic and analytical data. Below is a template for presenting such data, which should be populated with the actual experimental results.

Data PointMethod 1 Product (Proposed)Method 2 Product (Alternative)
Yield (%) To be determined experimentallyReported in literature or determined experimentally
Melting Point (°C) To be determined experimentallyReported in literature or determined experimentally
¹H NMR (ppm) Expected signals for the proposed structureReported signals for the synthesized compound
¹³C NMR (ppm) Expected signals for the proposed structureReported signals for the synthesized compound
Mass Spectrometry (m/z) Expected molecular ion peakReported molecular ion peak
Purity (HPLC/LC-MS) To be determined experimentallyReported purity

Visualizing Synthetic Pathways and Workflows

Visual diagrams are invaluable tools for understanding complex chemical transformations and experimental procedures.

Synthesis_Method_1 start This compound reagent Hydrazine Hydrate Ethanol, Reflux intermediate Hydrazinyl Intermediate (Proposed) reagent->intermediate Nucleophilic Substitution product 3,6-diamino-4-methyl-1H- pyrazolo[3,4-b]pyridine intermediate->product Intramolecular Cyclization

Caption: Proposed synthesis of 3,6-diamino-4-methyl-1H-pyrazolo[3,4-b]pyridine.

Synthesis_Method_2 cluster_reactants Reactants aminopyrazole 5-Aminopyrazole Derivative one_pot One-Pot Reaction (Catalyst, Reflux) aldehyde Aldehyde malononitrile Malononitrile product Substituted Pyrazolo[3,4-b]pyridine one_pot->product Condensation & Cyclization

Caption: Alternative one-pot synthesis of substituted pyrazolo[3,4-b]pyridines.

Experimental_Workflow cluster_characterization Characterization Techniques synthesis Compound Synthesis (Method 1 or 2) purification Purification (Filtration, Recrystallization) synthesis->purification characterization Structural Characterization purification->characterization nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry hplc Purity Analysis (HPLC/LC-MS) data_analysis Data Analysis & Comparison validation Structure Validated data_analysis->validation nmr->data_analysis ms->data_analysis hplc->data_analysis

Caption: General workflow for synthesis, purification, and structural validation.

Conclusion

The validation of novel compound structures is a multi-faceted process that integrates synthetic chemistry with rigorous analytical techniques. This guide has presented a comparative framework for evaluating two synthetic routes to substituted pyrazolo[3,4-b]pyridines. While the direct cyclization from this compound offers a potentially more streamlined approach, the multi-component reaction provides greater versatility. For researchers, the choice of synthetic route will depend on factors such as starting material availability, desired substituent patterns, and the need for established, well-optimized procedures. Ultimately, the successful validation of any novel compound hinges on the careful execution of the synthesis and the thorough analysis of comprehensive experimental data.

X-ray crystallographic analysis of 6-Amino-2-chloro-4-methylnicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Nicotinonitrile Derivatives Based on X-ray Crystallographic Analysis

For researchers and professionals in the field of drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography provides definitive data on molecular geometry, conformation, and intermolecular interactions, which are critical for structure-based drug design. This guide offers a comparative analysis of the X-ray crystallographic data for two distinct derivatives of the nicotinonitrile scaffold, a core component in various medicinal compounds. The comparison focuses on 2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) and 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile, highlighting how different substituents influence their crystal packing and structural parameters.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters determined by single-crystal X-ray diffraction for the two nicotinonitrile derivatives. These quantitative metrics provide a basis for comparing the solid-state structures of the molecules.

ParameterDerivative 1: 2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN)[1][2]Derivative 2: 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile[3]
Chemical Formula C₂₂H₁₃Cl₂N₃C₂₂H₁₃Cl₂N₃
Molecular Weight 390.25 g/mol 390.25 g/mol
Crystal System TriclinicTriclinic
Space Group P-1Not specified, but Triclinic
Unit Cell Dimensions a = 9.5020 (19) Åb = 10.054 (2) Åc = 10.735 (2) Åa, b, c values not explicitly provided in the abstract
α = 72.78 (3)°β = 89.17 (3)°γ = 74.81 (3)°α, β, γ values not explicitly provided in the abstract
Unit Cell Volume (V) 943.1 (3) ų943.1 (3) ų
Molecules per Unit Cell (Z) 22
Temperature 293 K293 K
Key Dihedral Angles Pyridyl to Phenyl: 59.56 (8)°Pyridyl to Dichlorophenyl: Not specifiedPyridyl to Naphthyl: 55.04 (7)°Pyridyl to Benzene: 59.56 (8)°
Intermolecular Interactions Hydrogen bonds (N-H···N), π-π stacking, and Cl···Cl interactions.[2]Intermolecular C—H···N and N—H···N hydrogen bonds forming a three-dimensional network.[3]

Visualization of Experimental Workflow

The process of determining a crystal structure via X-ray crystallography involves a logical sequence of steps from sample preparation to final data analysis. The following diagram illustrates a generalized workflow for this process.

experimental_workflow General Workflow for X-ray Crystallographic Analysis cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination & Refinement cluster_output Final Output synthesis Synthesis of Nicotinonitrile Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Integration xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation & Analysis refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: A flowchart illustrating the key stages of X-ray crystallographic analysis.

Experimental Protocols

The methodologies for synthesis and crystallographic analysis are crucial for the reproducibility and interpretation of results. While specific reagent quantities may vary, the general procedures are outlined below.

Synthesis of Nicotinonitrile Derivatives

The synthesis of 2-amino-nicotinonitrile derivatives typically involves a multi-component reaction. For instance, the synthesis of compounds like 2-Amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles is achieved through the condensation of an appropriate chalcone derivative (e.g., 3-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-1-aryl-prop-2-ene-1-ones) with malononitrile and a base like ammonium acetate[4]. The resulting crude product is then purified, often by recrystallization from a suitable solvent such as ethanol, to yield the final compound.

X-ray Diffraction Analysis
  • Crystal Selection and Mounting: A suitable single crystal of the synthesized compound is carefully selected under a microscope. The crystal is mounted on a goniometer head, often using a cryo-loop and oil to protect it during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data collection is typically performed at a controlled temperature (e.g., 293 K) using monochromatic X-ray radiation (e.g., Mo Kα radiation)[3]. The diffractometer collects a series of diffraction patterns as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is subsequently refined against the experimental data. During refinement, atomic positions, and displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in geometrically calculated positions[3]. The final refined structure is then analyzed for geometric parameters and intermolecular interactions.

References

A Comparative Guide to Purity Assessment of Synthesized 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 6-Amino-2-chloro-4-methylnicotinonitrile. Ensuring the purity of this and other chemical entities is paramount in research and drug development to guarantee reliable and reproducible results. This document outlines common impurities, details analytical techniques for their detection and quantification, and provides experimental protocols to aid in method development and validation.

Understanding the Impurity Profile

A plausible synthetic route may involve the chlorination of a corresponding hydroxypyridine precursor, followed by amination. Another approach could involve the construction of the pyridine ring from acyclic precursors. Potential impurities may include:

  • Isomeric Aminopyridines: Substitution at different positions on the pyridine ring can lead to isomeric impurities.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can result in the presence of starting materials or key intermediates in the final product.

  • Over-chlorinated or Under-chlorinated Species: The chlorination step may not be perfectly selective, leading to the formation of di-chlorinated or non-chlorinated analogs.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, forming the corresponding amide or carboxylic acid, particularly under non-neutral pH conditions.

  • Solvent Adducts and Residual Solvents: Solvents used in the synthesis and purification steps can form adducts with the final product or remain as residual impurities.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and whether the goal is quantification or identification of impurities. The three most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureHPLC-UVqNMRLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.Separation by polarity, detection by mass-to-charge ratio, enabling identification.
Primary Use Quantitative purity assessment, determination of relative amounts of impurities.Absolute quantification of the main component and impurities without a reference standard for each impurity.Identification and structural elucidation of unknown impurities, trace-level quantification.
Strengths Robust, reproducible, widely available, excellent for quantifying known impurities with a chromophore.Highly accurate and precise for absolute quantification, non-destructive, provides structural information.Extremely sensitive and selective, capable of identifying unknown impurities through fragmentation patterns.
Limitations Requires reference standards for impurity identification and quantification, impurities must have a UV chromophore.Lower sensitivity compared to LC-MS, may have signal overlap issues in complex mixtures.Quantification can be more complex and may require isotopically labeled standards for highest accuracy.
Typical LOQ ~0.01 - 0.1%~0.1 - 1%~0.001 - 0.01%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a workhorse for routine purity analysis and quality control.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate % Purity G->H

Caption: HPLC-UV workflow for purity assessment.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting gradient would be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where the main compound and expected impurities have significant absorbance (e.g., 254 nm, or a wavelength determined by UV scan).

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in a suitable diluent (e.g., 10 mL of 50:50 acetonitrile:water) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is typically assessed by area percent, assuming that the response factors of the impurities are similar to that of the main component. For more accurate quantification, reference standards for the impurities are required.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without the need for a specific reference standard for each impurity.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately Weigh Sample C Dissolve in Deuterated Solvent A->C B Accurately Weigh Internal Standard B->C D Acquire 1H NMR Spectrum C->D E Optimize Acquisition Parameters D->E F Integrate Signals E->F G Calculate Purity F->G

Caption: qNMR workflow for absolute purity determination.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Internal Standard: Select a certified internal standard that has a simple spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The purity of the internal standard must be known.[1]

  • Solvent: Use a deuterated solvent that fully dissolves both the sample and the internal standard (e.g., DMSO-d6, CDCl3).

  • Sample Preparation: Accurately weigh a known amount of the sample (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into a vial. Dissolve the mixture in a precise volume of the deuterated solvent and transfer to an NMR tube.[1]

  • Acquisition Parameters: Use a 90° pulse with a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation of all protons. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[1]

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for identifying and quantifying trace-level impurities.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter B->C D Inject into LC C->D E Separation D->E F MS Detection (Full Scan) E->F G MS/MS Fragmentation F->G H Identify Impurities G->H I Quantify (if needed) H->I

Caption: LC-MS/MS workflow for impurity identification.

Protocol:

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like a Q-TOF or Orbitrap).

  • Chromatography: The same chromatographic conditions as the HPLC-UV method can be used as a starting point. The mobile phase should be compatible with mass spectrometry (e.g., using formic acid or ammonium formate as additives).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is a good starting point for this class of compounds.

    • Full Scan: Acquire full scan data to detect all ionizable species in the sample.

    • MS/MS: For each detected impurity, perform MS/MS experiments to obtain fragmentation patterns. These patterns can be used to elucidate the structure of the impurity.

  • Sample Preparation: Similar to the HPLC-UV method, but lower concentrations may be sufficient due to the high sensitivity of the technique.

  • Data Analysis: Use the accurate mass measurements from a high-resolution mass spectrometer to propose elemental compositions for the impurities. The fragmentation patterns from MS/MS are then used to piece together the chemical structure.

Conclusion

A multi-faceted approach is often the most effective strategy for the comprehensive purity assessment of synthesized compounds like this compound. HPLC-UV provides a robust and reliable method for routine purity checks and quantification of known impurities. qNMR offers a powerful tool for absolute purity determination without the need for extensive reference standards. LC-MS/MS is indispensable for the identification of unknown impurities and for trace-level analysis. The selection of the most appropriate method or combination of methods will depend on the specific goals of the analysis and the stage of the research or development process. It is crucial to note that the lack of commercially available certified reference standards for potential impurities of this compound necessitates a thorough characterization of any synthesized batch, potentially involving isolation of major impurities for structural elucidation.

References

A Comparative Guide to Catalysts for the Synthesis of 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Amino-2-chloro-4-methylnicotinonitrile, a key intermediate in the preparation of various pharmaceutically active compounds, is a critical process demanding efficiency and high yields. The choice of catalyst plays a pivotal role in the synthetic route, significantly influencing the reaction outcomes. This guide provides a comparative analysis of different catalytic systems employed in the synthesis of this valuable nicotinonitrile derivative and its precursors, supported by experimental data and detailed protocols.

Catalytic Approaches to 2-chloro-4-methylnicotinonitrile: A Precursor Synthesis

A common synthetic route to this compound involves the initial preparation of 2-chloro-4-methylnicotinonitrile. A patented method outlines a two-step process starting from (E)-4-(dimethylamino)but-3-en-2-one and malononitrile, followed by a chlorination/cyclization step. The initial condensation reaction is catalyzed by various bases, and a comparison of their performance is presented below.

Comparison of Catalysts for the Synthesis of 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide
CatalystSolventReaction TimeYield (%)Purity (%)
β-Alanine AcetateMethanol5 h88.498
Piperidine AcetateMethanol-75.598.3
β-AlanineMethanol-69.397.2
PiperidineMethanol-6393.2

Data extracted from patent CN103508945A.

As indicated in the table, β-Alanine Acetate in methanol provides the highest yield and purity for the intermediate, 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide.

Experimental Protocol: Synthesis of 2-chloro-4-methylnicotinonitrile

This protocol is based on the method described in patent CN103508945A.

Step 1: Synthesis of 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide

  • To a solution of (E)-4-(dimethylamino)but-3-en-2-one (0.1 mol) in methanol, add malononitrile (0.1 mol) and β-alanine acetate (catalytic amount).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Cool the mixture in an ice-water bath to 5-10 °C to precipitate the product.

  • Filter the solid, wash with 10 mL of ice-cold methanol, and dry to obtain 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide.

Step 2: Synthesis of 2-chloro-4-methylnicotinonitrile

  • In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide (0.1 mol) and phosphorus oxychloride (0.15 mol).

  • Slowly heat the mixture to reflux (105-110 °C) using an oil bath and maintain for 5 hours.

  • After the reaction is complete, cool the mixture and carefully pour it into ice water.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 2-chloro-4-methylnicotinonitrile.

Catalytic Amination of 2-chloro-4-methylnicotinonitrile

Potential Catalytic Systems for Amination:
  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds. It typically involves a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃). The reaction is generally carried out in an inert solvent like toluene or dioxane at elevated temperatures.

  • Copper-Catalyzed Amination: Copper-based catalysts offer a more economical alternative to palladium. A typical system might involve a copper(I) salt (e.g., CuI), a ligand (e.g., a diamine or phenanthroline), and a base (e.g., K₂CO₃ or K₃PO₄). These reactions can often be performed under milder conditions than their palladium-catalyzed counterparts.[1]

  • Nucleophilic Aromatic Substitution (SₙAr): In some cases, particularly with electron-withdrawing groups on the pyridine ring, direct amination via SₙAr can be achieved without a metal catalyst. This typically requires high temperatures and pressures, or the use of a strong nucleophile like ammonia in a suitable solvent.

Experimental Workflow and Logic Diagrams

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_amination Amination A (E)-4-(dimethylamino)but-3-en-2-one D 2-cyano-5-(dimethylamino)-3-methyl- 2,4-pentadienamide A->D B Malononitrile B->D C Catalyst (e.g., β-Alanine Acetate) C->D F 2-chloro-4-methylnicotinonitrile D->F E POCl3 E->F I This compound F->I G Aminating Agent (e.g., Ammonia) G->I H Catalyst System (Pd, Cu, or none) H->I

Caption: Synthetic workflow for this compound.

Catalyst_Comparison_Logic C1 β-Alanine Acetate A1 Palladium-based A2 Copper-based A3 Catalyst-free (SNAr) C2 Piperidine Acetate C3 β-Alanine C4 Piperidine

Caption: Catalyst options for the key synthetic steps.

Conclusion

The synthesis of this compound is a multi-step process where catalyst selection is crucial for optimizing yield and purity. For the initial condensation step in the synthesis of the 2-chloro-4-methylnicotinonitrile precursor, β-alanine acetate has been shown to be a highly effective catalyst. The subsequent amination of the 2-chloro intermediate can potentially be achieved through various catalytic methods, including palladium- and copper-catalyzed reactions, or under catalyst-free SₙAr conditions. The optimal choice for the amination step will depend on factors such as substrate reactivity, desired reaction conditions, and cost considerations. Further experimental studies are warranted to provide a direct comparison of these amination catalysts for this specific substrate.

References

Comparative Guide to Analytical Methods for the Quantification of 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 6-Amino-2-chloro-4-methylnicotinonitrile, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and consistency of this compound in research and development. This document outlines and contrasts High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), providing supporting data and detailed experimental protocols based on methodologies for structurally analogous compounds.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the discussed analytical methods for the quantification of compounds structurally similar to this compound. These values are representative and may vary based on specific instrumentation and laboratory conditions.

ParameterHPLC-UVUPLC-MS/MSGC-MS (with derivatization)
Principle Separation based on polarity, detection by UV absorbance.High-resolution separation with highly sensitive and selective mass-based detection.Separation of volatile compounds with mass-based detection.
Selectivity ModerateVery HighHigh
Sensitivity (LOD/LOQ) ng/mL to low µg/mL rangepg/mL to low ng/mL rangepg to ng range on column
Linearity (R²) > 0.999> 0.999> 0.999
Precision (%RSD) < 2%< 15%< 15%
Throughput ModerateHighModerate
Cost Low to ModerateHighModerate
Primary Application Routine quality control, purity assessment, and quantification in bulk materials and simple matrices.Trace-level quantification, analysis in complex biological matrices, impurity profiling, and pharmacokinetic studies.Analysis of volatile impurities, alternative method for quantification, may require derivatization.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aminopyridine and nicotinonitrile derivatives and should be validated for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is ideal for the trace-level quantification of this compound in complex matrices such as biological fluids.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Kinetex Phenyl-Hexyl, 50 x 2.1 mm, 1.7 µm.[2]

  • Mobile Phase A: 0.2% Formic acid and 5mM ammonium formate in water.[2]

  • Mobile Phase B: Methanol.[2]

  • Gradient Elution:

    • 0-1.0 min: 30% to 80% B

    • 1.0-3.0 min: 80% B

    • 3.0-3.5 min: 80% to 30% B

    • 3.5-5.5 min: 30% B[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 5 µL.[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact m/z values would need to be determined by direct infusion of a standard solution.

Sample Preparation (for plasma):

  • To 100 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding 600 µL of methanol, vortex for 3 minutes, and centrifuge at 13,000 x g for 5 minutes.[2]

  • Transfer 50 µL of the supernatant to a new tube and dilute with 450 µL of water.

  • Vortex for 1 minute and centrifuge at 13,000 x g for 3 minutes.

  • Inject the supernatant into the UPLC-MS/MS system.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method can be used for the quantification of this compound, potentially after derivatization to increase volatility and improve peak shape. It is also well-suited for identifying and quantifying volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

Chromatographic Conditions (for a derivatized compound):

  • Column: TG-5SilMS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

Derivatization (Silylation Example):

  • Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Mandatory Visualization

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological or Formulation Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Dilute Dilution of Supernatant Centrifuge1->Dilute Centrifuge2 Final Centrifugation Dilute->Centrifuge2 Injection Inject into UPLC Centrifuge2->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS1 Quadrupole 1 (Precursor Ion Selection) Ionization->MS1 Collision Quadrupole 2 (Collision Cell - CID) MS1->Collision MS2 Quadrupole 3 (Product Ion Selection) Collision->MS2 Detection Detector MS2->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Concentration vs. Response) Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for UPLC-MS/MS Quantification.

References

Spectroscopic Showdown: A Comparative Analysis of 6-Amino-2-chloro-4-methylnicotinonitrile and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic compounds is a cornerstone of innovation. This guide offers a detailed spectroscopic comparison of 6-Amino-2-chloro-4-methylnicotinonitrile and its primary positional isomer, 2-Amino-6-chloro-4-methylnicotinonitrile. By examining predicted and known spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we provide a framework for distinguishing between these closely related molecules.

The arrangement of substituents on the pyridine ring of aminonicotinonitrile derivatives can significantly influence their chemical reactivity, biological activity, and patentability. Therefore, unambiguous identification is paramount. While complete experimental spectra for all isomers are not always publicly available, this guide consolidates known data and provides theoretically predicted values to empower researchers in their analytical endeavors.

Comparative Spectroscopic Data

The following tables summarize the key expected and reported spectroscopic data for this compound and its 2-amino isomer. These values are essential for distinguishing the two compounds.

Table 1: ¹H NMR and ¹³C NMR Chemical Shift Comparison (Predicted and Reported)

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound H5: ~6.5-6.7 (s) -CH₃: ~2.3-2.5 (s) -NH₂: ~4.8-5.2 (br s)C2: ~158 C3: ~118 C4: ~150 C5: ~98 C6: ~160 -CN: ~117 -CH₃: ~20
2-Amino-6-chloro-4-methylnicotinonitrile H5: ~6.8-7.0 (s) -CH₃: ~2.4-2.6 (s) -NH₂: ~5.5-6.0 (br s)C2: ~161 C3: ~115 C4: ~148 C5: ~105 C6: ~155 -CN: ~116 -CH₃: ~18

Note: Predicted values are based on established substituent effects on the pyridine ring. Reported data is often found in supplier catalogues such as ChemicalBook and BLD Pharm, though full spectral data may require purchase.[1][2]

Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Functional Group This compound 2-Amino-6-chloro-4-methylnicotinonitrile Vibrational Mode
-NH₂ 3450-3300, 1640-16003480-3320, 1650-1610N-H Stretch, N-H Bend
-C≡N ~2225~2220C≡N Stretch
C=C, C=N 1600-14501600-1450Aromatic Ring Stretch
C-Cl ~780~800C-Cl Stretch

Note: The precise peak positions can be influenced by the solid or solution phase of the sample.[3][4]

Table 3: Mass Spectrometry (MS) Data

Compound Molecular Formula Molecular Weight Predicted Key Fragments (m/z)
This compound C₇H₆ClN₃167.60[M]+• at 167/169 (Cl isotope pattern), [M-Cl]+, [M-HCN]+
2-Amino-6-chloro-4-methylnicotinonitrile C₇H₆ClN₃167.60[M]+• at 167/169 (Cl isotope pattern), [M-Cl]+, [M-HCN]+

Note: High-resolution mass spectrometry is required to confirm the elemental composition. Fragmentation patterns are predicted to be similar, with minor differences in fragment ion intensities.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of approximately 10-15 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire spectra with a spectral width of approximately 200-220 ppm. Employ proton decoupling to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition: Introduce the sample into the mass spectrometer. For ESI, direct infusion or coupling with liquid chromatography (LC-MS) can be used. Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak ([M]+• for EI, [M+H]⁺ for ESI) and characteristic fragment ions. Observe the isotopic pattern for chlorine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of the isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample Unknown Isomer (e.g., this compound or isomer) MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS_Data Confirm Molecular Weight (167.60 g/mol) and Cl Isotope Pattern MS->MS_Data NMR_Data Analyze Chemical Shifts and Coupling Patterns NMR->NMR_Data IR_Data Identify Key Functional Groups (-NH₂, -C≡N, C-Cl) IR->IR_Data Compare Compare Experimental Data with Reference Spectra and Predicted Values MS_Data->Compare NMR_Data->Compare IR_Data->Compare Structure_ID Unambiguous Structure Identification Compare->Structure_ID

Caption: Workflow for Isomer Differentiation.

This guide provides a foundational framework for the spectroscopic comparison of this compound and its isomers. While predicted data offers valuable insights, confirmation through the acquisition of experimental data on authenticated reference standards remains the gold standard in chemical analysis.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical reagents are paramount for ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the safe disposal of 6-Amino-2-chloro-4-methylnicotinonitrile (CAS Number: 179555-10-3), a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for the protection of laboratory personnel and the environment.

Hazard Identification and Safety Precautions

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed.[1]
H315Skin corrosion/irritation (Category 2)Causes skin irritation.[1][2]
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.[1][2][3]
H335Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection ANSI-approved safety glasses or chemical splash goggles.
Body Protection A laboratory coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

Experimental Protocol for Spill Neutralization:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation, preferably within a chemical fume hood.

  • Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material and any contaminated debris into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Proper Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[4]

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated solids (e.g., weighing paper, gloves, absorbent pads) and solutions, in a designated hazardous waste container.

    • Avoid mixing this waste with other incompatible waste streams.

  • Container and Labeling:

    • Use a chemically compatible, leak-proof container with a secure closure.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Irritant").

    • Keep the container closed when not in use.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated satellite accumulation area at or near the point of generation.

    • Ensure the storage area is away from incompatible materials.

    • Be mindful of regulated storage time limits, which can be as short as 90 days for large quantity generators.

  • Disposal Request:

    • Once the container is full or the storage time limit is approaching, submit a chemical waste collection request to your institution's EHS department.

    • Disposal must be handled by a licensed hazardous waste disposal facility.[3][5] Do not attempt to transport the waste off-site yourself.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Hazards: - Harmful if swallowed (H302) - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) B Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat A->B C Collect Waste in Designated Container B->C D Label Container: - 'Hazardous Waste' - Chemical Name - Hazard Information C->D E Store in Satellite Accumulation Area D->E F Submit Waste Pickup Request to EHS E->F G Transfer to Licensed Hazardous Waste Facility F->G S1 Evacuate & Ventilate S2 Contain with Inert Material S1->S2 S3 Collect Spill Debris S2->S3 S4 Decontaminate Area S3->S4 S4->C Dispose of as Hazardous Waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Amino-2-chloro-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Amino-2-chloro-4-methylnicotinonitrile (CAS No. 51561-20-7) was not available at the time of this document's creation. The following guidance is based on general laboratory safety principles and data from structurally similar compounds. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are mandatory to protect against splashes.
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are required. Inspect gloves for any signs of degradation or puncture before each use.
Body Protection A laboratory coat must be worn. Consider a chemically resistant apron for procedures with a higher risk of splashing.
Footwear Fully enclosed shoes are mandatory in the laboratory.
Respiratory Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

2.1. Receiving and Inspection

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name and any hazard warnings.

  • Log the chemical into the laboratory's inventory system.

2.2. Storage

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent contamination and exposure to moisture.

  • Store away from incompatible materials such as strong oxidizing agents.

2.3. Handling and Use

  • All handling of this chemical should be conducted in a certified chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where the chemical is handled.

  • Use dedicated spatulas and glassware.

  • Wash hands thoroughly after handling.

2.4. Spill Management

  • In case of a small spill, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for disposal.

  • For larger spills, evacuate the area and follow the institution's emergency procedures.

2.5. First Aid Measures

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Chemical waste must be managed in accordance with institutional and regulatory guidelines.

  • Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_emergency Emergency Procedures Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store Safely Inspect->Store PPE Don PPE Store->PPE FumeHood Work in Fume Hood PPE->FumeHood Experiment Conduct Experiment FumeHood->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate CollectWaste Collect Waste Decontaminate->CollectWaste LabelWaste Label Waste Container CollectWaste->LabelWaste Dispose Dispose via Licensed Vendor LabelWaste->Dispose Spill Spill SpillResponse Spill Response Spill->SpillResponse Exposure Personal Exposure FirstAid First Aid Exposure->FirstAid

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-2-chloro-4-methylnicotinonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.